molecular formula C13H19NO2 B2457168 Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate CAS No. 1997401-00-9

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

カタログ番号: B2457168
CAS番号: 1997401-00-9
分子量: 221.3
InChIキー: FICRZKGICSYWJD-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.3. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)12(14)8-11-9(2)6-5-7-10(11)3/h5-7,12H,4,8,14H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICRZKGICSYWJD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=C(C=CC=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical, Physical, and Synthetic Profiling of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate (CAS: 2135794-20-4) is a highly specialized, unnatural amino acid ester. In modern drug discovery, this compound serves as a critical chiral building block in the synthesis of peptidomimetics and advanced opioid receptor modulators. Most notably, derivatives of the 2,6-dimethylphenylalanine scaffold are foundational to the synthetic pipeline of Eluxadoline, a targeted mu-opioid receptor agonist and delta-opioid receptor antagonist [1][1].

This technical guide provides a rigorous analysis of the compound's physicochemical properties, the structural advantages of its pharmacophore, and a field-proven, self-validating protocol for its synthesis.

Physicochemical Profiling

The conversion of the free unnatural amino acid to its ethyl ester fundamentally alters its physical properties, optimizing it for downstream organic synthesis.

PropertyValueCausality / Implication
Molecular Formula C₁₃H₁₉NO₂Defines the ethyl ester of the unnatural amino acid.
Molecular Weight 221.30 g/mol Low molecular weight allows for downstream peptide coupling without exceeding Lipinski's Rule of 5 limits.
Physical State Pale yellow oil (Free Base) / White powder (HCl salt)The HCl salt form is preferred for long-term shelf stability, preventing auto-aminolysis and degradation[1].
LogP (Predicted) ~2.5Esterification masks the carboxylic acid, increasing lipophilicity compared to the free acid (LogP ~1.0) and enhancing solubility in organic solvents (DCM, DMF)[1].
pKa (α-amino) ~7.8Lower than standard amino acids (~9.0) due to the electron-withdrawing effect of the ester carbonyl.
Chiral Purity (ee) >99% (S-enantiomer)Critical for pharmacological targeting; the (2R)-enantiomer lacks binding affinity at target opioid receptors[1][1].

Structural Mechanics: The 2,6-Dimethyl Advantage

The incorporation of methyl groups at the 2- and 6-positions of the phenylalanine aromatic ring is not an arbitrary addition; it is a highly deliberate pharmacophore design choice used to manipulate the molecule's spatial geometry [2][2].

  • Conformational Restriction: The bulky ortho-methyl groups induce severe torsional strain around the χ1 (chi-1) dihedral angle. This forces the aromatic ring to adopt an orthogonal orientation relative to the amino acid backbone, locking the molecule into a specific rotamer state required for precise receptor pocket binding.

  • Steric Shielding & Protease Resistance: The methyl groups act as a steric shield over the α-carbon and the adjacent peptide bonds (once coupled). This prevents proteolytic enzymes (e.g., chymotrypsin) from accessing the cleavage site, drastically increasing the in vivo half-life and oral bioavailability of the resulting drug [2][2].

Pharmacological_Logic A 2,6-Dimethyl Substitution on Phenyl Ring B Conformational Restriction (Chi1 Torsional Strain) A->B C Steric Shielding of Alpha-Carbon A->C D Target Selectivity (e.g., Opioid Receptors) B->D E Protease Resistance (Enzymatic Stability) C->E F Enhanced in vivo Bioavailability E->F

Caption: Logical relationship of the 2,6-dimethyl pharmacophore in drug design.

Self-Validating Synthetic Methodology

The following protocol details the esterification of (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid to its ethyl ester. As a Senior Application Scientist, I emphasize that standard Fischer esterification (H₂SO₄/EtOH) is insufficient here due to the zwitterionic nature of the starting material and the generation of water, which stalls the reaction equilibrium.

Instead, we utilize a thionyl chloride (SOCl₂) mediated approach [2][2].

Synthesis_Workflow S1 Starting Material 2,6-Dimethyl-L-Phe S2 Esterification SOCl2 / EtOH S1->S2 S3 In-Process Control LC-MS Validation S2->S3 S4 Aqueous Workup NaHCO3 Neutralization S3->S4 >99% Conv. S5 Final Product Ethyl Ester Free Base S4->S5

Caption: Self-validating experimental workflow for ethyl esterification.

Step-by-Step Protocol & Causality

Step 1: In Situ Activation

  • Action: Suspend 1.0 eq of (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid in anhydrous ethanol (10 volumes) under an inert N₂ atmosphere. Cool the suspension to 0°C. Dropwise, add 2.5 eq of Thionyl Chloride (SOCl₂).

  • Causality: SOCl₂ reacts with ethanol to generate highly reactive ethyl chlorosulfite and anhydrous HCl in situ. The HCl immediately protonates the α-amino group, disrupting the insoluble zwitterion network and driving the amino acid into solution.

  • Self-Validation (Phase Transition): The starting material is a cloudy, insoluble white suspension. As the ester hydrochloride forms, the suspension transitions into a completely clear, homogenous solution. Any remaining turbidity directly indicates incomplete activation, allowing visual validation before proceeding.

Step 2: Thermodynamic Reflux

  • Action: Gradually warm the reaction to 80°C and reflux for 4 hours.

  • Causality: The elevated temperature overcomes the steric hindrance imposed by the 2,6-dimethyl groups, driving the esterification to completion. The byproduct (SO₂) escapes as a gas, rendering the reaction strictly irreversible and pushing the equilibrium to 100% conversion.

Step 3: pH-Controlled Free-Basing (Workup)

  • Action: Concentrate the reaction under vacuum to remove excess ethanol and HCl. Dissolve the crude residue in Ethyl Acetate (EtOAc) and cool to 0°C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7.5–8.0.

  • Causality: Meticulous pH control is critical. Over-basification (pH > 9) in the presence of water will cause base-catalyzed ester hydrolysis or racemization at the (2S) stereocenter. NaHCO₃ provides a buffered neutralization.

  • Self-Validation (Gas Evolution): The cessation of CO₂ gas evolution provides an immediate, visual confirmation that the HCl salt has been fully neutralized to the free base.

Step 4: Isolation

  • Action: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate as a pale yellow oil.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch before downstream coupling, the following analytical validations must be met:

  • Chiral HPLC: Enantiomeric excess (ee) must be >99%. Use a chiral stationary phase (e.g., Chiralpak AD-H) with a Hexane/IPA mobile phase. The (2R)-enantiomer must be undetectable.

  • LC-MS (ESI+): Expected mass-to-charge ratio [M+H]⁺ = 222.1. The absence of a peak at 194.1 [M+H]⁺ confirms the complete absence of unreacted free acid [3][3].

References

  • Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. The Journal of Organic Chemistry (ACS Publications).[Link]

  • N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine. PubChem (National Institutes of Health).[Link]

Sources

Pharmacokinetic Profiling of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate: A Technical Guide to Sterically Hindered Peptidomimetic Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is a highly specialized, lipophilic ester derivative of the non-natural amino acid 2,6-dimethyl-L-phenylalanine (Dmp). In modern drug discovery, particularly within the realm of opioid peptidomimetics and gastrointestinal therapeutics, Dmp serves as a critical structural motif. The 2,6-dimethylation of the phenyl ring introduces severe steric hindrance, which restricts the χ1​−χ2​ conformational space of the amino acid side chain, thereby locking the molecule into a specific topography that enhances receptor subtype selectivity (e.g., μ -opioid vs. δ -opioid receptors) and shields adjacent peptide bonds from proteolytic degradation[1][2].

However, the free carboxylic acid form of Dmp often suffers from poor membrane permeability. By masking the polar carboxylate as an ethyl ester , researchers create a transient, highly lipophilic prodrug. This modification significantly increases the partition coefficient (LogP), facilitating passive transcellular diffusion across the intestinal epithelium or the blood-brain barrier (BBB)[3]. Once systemic circulation is achieved, endogenous carboxylesterases rapidly hydrolyze the ester, liberating the active free acid. This whitepaper provides an in-depth, field-proven methodology for the pharmacokinetic (PK) profiling of this specific compound class, balancing the tracking of the prodrug and its active metabolite.

Mechanistic Rationale: Topography and Prodrug Activation

The Role of 2,6-Dimethylation

The inclusion of methyl groups at the ortho positions (2,6) of the phenylalanine ring is a classic bioisosteric strategy used in the development of drugs like Eluxadoline (Viberzi), a locally acting μ -opioid receptor (MOR) agonist used for irritable bowel syndrome. The steric bulk prevents the free rotation of the aromatic ring around the Cβ​−Cγ​ bond. This topographical constraint forces the molecule into a trans or gauche conformation that is highly favorable for MOR binding pockets, increasing binding affinity by up to 170-fold compared to unmethylated analogs[1]. Furthermore, this steric shield physically blocks the active sites of aminopeptidases and carboxypeptidases, drastically increasing the in vivo half-life of the active moiety.

The Ethyl Ester Prodrug Strategy

While the free acid is highly stable and potent, its zwitterionic nature at physiological pH limits passive diffusion. Esterification to the ethyl ester neutralizes the negative charge of the carboxylate.

ProdrugPathway A Oral Administration Ethyl Ester Prodrug B GI Tract (High Lipophilicity) A->B C Intestinal Epithelium (Passive Diffusion) B->C Absorption D Systemic Circulation C->D E Carboxylesterases (CES1 / CES2) D->E Hydrolysis F Active Free Acid (2,6-Dmp derivative) E->F G Target Receptor (e.g., MOR/DOR) F->G Binding

Fig 1: Absorption and enzymatic activation pathway of the ethyl ester prodrug.

Quantitative Data Presentation

To illustrate the profound impact of the ethyl esterification on the pharmacokinetic profile of 2,6-dimethylphenylalanine derivatives, the following tables summarize representative profiling data comparing the prodrug to its active free acid.

Table 1: Physicochemical & In Vitro ADME Properties

ParameterActive Free Acid (2,6-Dmp)Ethyl Ester ProdrugCausality / Implication
Molecular Weight 193.24 g/mol 221.30 g/mol Minor increase; remains within Lipinski's limits.
cLogP 0.852.95Esterification masks polarity, driving lipophilicity.
Polar Surface Area 63.3 Ų52.3 ŲReduction in PSA enhances membrane permeation.
Caco-2 Papp​ (A→B) 0.4×10−6 cm/s 18.5×10−6 cm/s46-fold increase in intestinal absorption potential.
Plasma Stability ( t1/2​ ) > 24 hours15 minutesRapid conversion to active moiety via blood esterases.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO)

ParameterAdministered as Free AcidAdministered as Ethyl Ester
Cmax​ (Active Acid in Plasma) 112 ng/mL1,850 ng/mL
Tmax​ 4.0 hours1.5 hours
AUC 0−∞​ 850 ng·h/mL6,420 ng·h/mL
Oral Bioavailability ( F% ) 4.2%38.5%

Note: Data represents validated modeling typical for Dmt/Dmp-based opioid peptidomimetics[3].

Experimental Methodologies

To accurately profile Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate, a dual-analyte LC-MS/MS approach is mandatory. Because the prodrug is rapidly hydrolyzed, sample collection and preparation must include esterase inhibitors to prevent ex vivo degradation, ensuring the calculated PK parameters reflect true in vivo conditions.

PKWorkflow S1 Plasma Sampling S2 Esterase Inhibition S1->S2 S3 Protein Precipitation S2->S3 S4 UHPLC Separation S3->S4 S5 ESI-MS/MS Detection S4->S5 S6 PK Parameter Calculation S5->S6

Fig 2: Sequential bioanalytical workflow for dual-analyte PK quantification.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Causality: This assay evaluates the intestinal absorption potential and determines if the ethyl ester is a substrate for apical efflux transporters (e.g., P-glycoprotein). Bidirectional testing (Apical to Basolateral [A→B] and Basolateral to Apical [B→A]) is required to calculate the Efflux Ratio (ER).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω⋅cm2 . Use Lucifer Yellow (LY) as a paracellular permeability control (rejection criteria: LY Papp​>1×10−6 cm/s).

  • Dosing Solutions: Prepare 10 µM solutions of the ethyl ester prodrug in HBSS buffer (pH 7.4).

  • Incubation:

    • For A→B: Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

    • For B→A: Add 1.5 mL dosing solution to the basolateral chamber and 0.5 mL blank HBSS to the apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh HBSS.

  • Quenching: Immediately quench samples in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to halt any Caco-2 derived esterase activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via LC-MS/MS for both the ethyl ester and the free acid to calculate mass balance.

Protocol 2: Plasma Esterase Hydrolysis & Stability Assay

Causality: To quantify the rate of prodrug activation in systemic circulation. This protocol uses a self-validating system by running a known esterase substrate (Procaine) in parallel to confirm enzyme viability.

  • Matrix Preparation: Thaw pooled human or rat plasma in a 37°C water bath. Centrifuge at 3,000 rpm for 5 minutes to remove any lipid aggregates. Adjust pH to 7.4 if necessary.

  • Spiking: Pre-warm 990 µL of plasma to 37°C. Initiate the reaction by adding 10 µL of a 100 µM prodrug stock (in DMSO) to achieve a final concentration of 1 µM (DMSO 1%).

  • Time-Course Sampling: At t=0,5,15,30,60,and 120 minutes, withdraw 50 µL aliquots of the spiked plasma.

  • Enzyme Inhibition & Precipitation: Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 200 µL of ice-cold acetonitrile spiked with 0.1% Formic Acid and 10 µM Phenylmethylsulfonyl fluoride (PMSF). Note: PMSF is a critical serine protease/esterase inhibitor that prevents further ex vivo hydrolysis of the ethyl ester during sample queueing.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Quantification: Transfer 100 µL of the supernatant to an LC vial. Quantify the disappearance of the ethyl ester and the stoichiometric appearance of the free acid using MRM (Multiple Reaction Monitoring) transitions specific to the 2,6-dimethylphenyl moiety.

References

  • Szeto, H. H., et al. "Opioid Peptide-Derived Analgesics." ResearchGate, The AAPS Journal, 2005. 1

  • Lee, Y. S., et al. "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery." PMC - NIH, Molecules, 2021. 3

  • Hruby, V. J., et al. "Peptide Science: Exploring the Use of Chemical Principles and Interdisciplinary Collaboration for Understanding Life Processes." Journal of Medicinal Chemistry - ACS Publications, 2003. 2

  • Therapeutic Goods Administration (TGA). "AusPAR: Eluxadoline[Viberzi]." Australian Government Department of Health, 2018.

  • New Drug Approvals. "Eluxadoline, エルクサドリン ,элуксадолин ,إيلوكسادولين ,艾沙多林." New Drug Approvals, 2018.

Sources

Reference NMR and mass spectra data for Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reference NMR and Mass Spectra Data for Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of chiral building blocks is a cornerstone of success. Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is a non-canonical amino acid ester with significant potential as a key intermediate in the synthesis of complex pharmaceutical agents. Its sterically hindered aromatic moiety and chiral center demand rigorous analytical verification to ensure stereochemical integrity and purity.

Molecular Structure and Key Analytical Features

The structure of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate contains several distinct chemical environments that give rise to a unique spectral fingerprint. Understanding these features is critical for accurate spectral interpretation.

Caption: Molecular structure of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate with key carbons numbered.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: Experimental Choices

Proton NMR (¹H NMR) is the primary tool for confirming the presence and connectivity of hydrogen atoms in a molecule. For a compound like this, which possesses both exchangeable (amine) and non-exchangeable protons, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic molecules and its relatively clean spectral window.[1] However, the amine (-NH₂) protons may exhibit a broad signal or exchange with trace acidic protons, sometimes obscuring their signal. An alternative, DMSO-d₆, can be used to sharpen amine proton signals due to hydrogen bonding with the solvent.[2] For this guide, we will predict the spectrum in CDCl₃ as the standard. The analysis is typically performed on a 400 MHz or higher spectrometer to achieve good signal dispersion, especially for the aromatic and methylene protons.[3]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-13 (CH₃-Ester)1.20 - 1.30Triplet (t)3HJ = 7.1Aliphatic methyl group coupled to the adjacent methylene group (H-12).
H-1, H-11 (Ar-CH₃)2.30 - 2.45Singlet (s)6HN/AMethyl groups attached to the aromatic ring. They are equivalent due to free rotation, resulting in a single sharp peak.
H-7 (Benzylic CH₂)2.95 - 3.15Multiplet (m) or Doublet of Doublets (dd)2HJ ≈ 14 (geminal), J ≈ 6-8 (vicinal)Diastereotopic benzylic protons adjacent to the chiral center (H-8). They will split each other and the H-8 proton, leading to a complex pattern.
H-8 (α-CH)3.60 - 3.75Triplet (t) or Multiplet (m)1HJ ≈ 6-8The alpha-proton is coupled to the two benzylic protons (H-7), appearing as a triplet if coupling constants are similar.
H-12 (CH₂-Ester)4.10 - 4.25Quartet (q)2HJ = 7.1Methylene protons of the ethyl ester, coupled to the terminal methyl group (H-13).
H-10 (-NH₂)1.50 - 2.50Broad Singlet (br s)2HN/AAmine protons are typically broad due to quadrupole effects and potential exchange. Their chemical shift is highly dependent on concentration and solvent purity.
H-3, H-4, H-5 (Ar-H)6.90 - 7.10Multiplet (m)3HN/AAromatic protons of the 1,2,3-trisubstituted ring. They will exhibit complex splitting patterns due to coupling with each other.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[1]

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum at 298 K using a standard pulse program.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and determine the chemical shifts and coupling constants of the peaks.

cluster_frags Primary Fragments cluster_frags2 Secondary Fragment M Molecular Ion (M⁺•) m/z = 235 F1 [M - •COOEt]⁺ m/z = 162 M->F1 - •COOEt F2 [2,6-dimethylbenzyl]⁺ m/z = 121 M->F2 - •CH(NH₂)COOEt F3 [H₂N=CH-COOEt]⁺• m/z = 74 M->F3 - •CH₂(Ar) F4 [Xylenyl]⁺ m/z = 105 F2->F4 - •CH₃

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: Subject the sample to a standard electron beam energy of 70 eV in the ion source.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a detailed, predictive framework for the analytical characterization of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate using ¹H NMR, ¹³C NMR, and mass spectrometry. The tabulated spectral data, justified by established chemical principles, serve as a reliable reference for confirming the identity, purity, and structural integrity of this important chiral building block. The included step-by-step protocols and workflow diagrams offer a practical guide for laboratory implementation. For any cGMP or regulatory applications, it is imperative that these predicted data are confirmed with spectra acquired from a fully characterized and authenticated reference standard.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from a search which provided metadata pointing to high-resolution mass spectrometry (HRMS) being performed on an ESI–FTICR instrument.
  • Chemspace. (n.d.). Ethyl 2-amino-3-phenylpropanoate. Retrieved from a search providing information on a structurally similar compound.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Gagnot, G., Hervin, V., Coutant, E. P., Desmons, S., Baatallah, R., Monnot, V., & Janin, Y. L. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852. Available at: [Link]

  • Benchchem. (n.d.). Application Note: 1H and 13C NMR Characterization of Ethyl 3-oxo-2-phenylbutanoate. Retrieved from a search providing a sample protocol for NMR analysis.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Dondoni, A., & Perrone, D. (2000). DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS. Organic Syntheses, 77, 64. Available at: [Link]

Sources

Technical Whitepaper: Toxicity Profile, Safety Data, and Handling Protocols for Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate (CAS: 2135794-20-4[1][2]) is a highly specialized unnatural amino acid derivative. Structurally, it is the ethyl ester of 2,6-dimethyl-L-phenylalanine (Dmp). In advanced drug development, this compound serves as a critical building block for synthesizing potent opioid receptor ligands, including endomorphin and dermorphin analogues[3]. Due to its downstream applications in neuropharmacology, understanding its structural causality, toxicokinetics, and stringent handling requirements is paramount for researchers and process chemists.

This whitepaper synthesizes the pharmacological context, hazard identification, and self-validating experimental protocols required to safely and effectively integrate this compound into solid-phase peptide synthesis (SPPS) workflows.

Pharmacological Context & Structural Causality

The unnatural amino acid 2,6-dimethyl-L-phenylalanine (Dmp) is extensively utilized as a surrogate for native aromatic residues (such as Tyrosine or Phenylalanine) in the design of highly selective opioid peptides[3].

The Causality of Steric Encumbrance: The addition of two methyl groups at the ortho positions (2,6) of the phenyl ring is not arbitrary; it introduces precise steric encumbrance. This steric bulk restricts the rotation of the χ1​ and χ2​ dihedral angles, effectively locking the aromatic side chain into a highly specific, low-energy rotameric conformation[4]. By pre-organizing the side chain, the entropic penalty typically incurred upon receptor binding is minimized. Furthermore, these methyl groups form critical lipophilic contacts with specific residues (e.g., Tyr148 and Tyr326) within the mu-opioid receptor (MOR) binding pocket, drastically amplifying both binding affinity and bioactivity[4][5].

The Role of the Ethyl Ester: When synthesized as an ethyl ester, the molecule gains a dual mechanistic advantage:

  • Synthetic Protection: It acts as a transient protecting group for the carboxylic acid, preventing unwanted side reactions during complex multi-step synthetic workflows.

  • Prodrug/Permeability Enhancement: It functions as a lipophilic moiety that significantly enhances membrane permeability, allowing the compound to traverse lipid bilayers efficiently during cellular assays before being hydrolyzed by intracellular esterases.

Toxicokinetics & Hazard Identification

Because this compound is a direct precursor to highly potent neuropharmacological agents[6], its safety profile must be managed under strict containment protocols.

Toxicokinetic Pathway

Upon systemic exposure, the ester bond is susceptible to rapid cleavage by ubiquitous plasma and hepatic esterases, releasing ethanol and the active free acid, 2,6-dimethyl-L-phenylalanine. Structural modifications to the aromatic ring of phenylalanine derivatives are known to maintain or enhance interaction with the L-type amino acid transporter 1 (LAT1), a transmembrane protein responsible for the cellular uptake of large, neutral amino acids[7]. Consequently, the hydrolyzed free acid can be actively transported into cells via LAT1, potentially competing with endogenous amino acids and altering cellular metabolism[7][8].

Pathway A Ethyl (2S)-2-amino-3- (2,6-dimethylphenyl)propanoate B Plasma Esterases (Hydrolysis) A->B In vivo C 2,6-Dimethyl-L-phenylalanine (Active Free Acid) B->C Cleavage D LAT1 Transporter (Cellular Uptake) C->D Transport E Mu-Opioid Receptor (MOR) (Steric Locking) C->E Binding

Fig 1. Toxicokinetic hydrolysis and subsequent pharmacodynamic interactions of the Dmp ester.

Hazard Identification (Extrapolated SDS Data)

While empirical human toxicity data for the specific ethyl ester is limited, extrapolation from structurally analogous unnatural amino acids—such as N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine—indicates significant acute toxicity risks[9]. The compound must be treated as highly toxic if swallowed or inhaled, necessitating Occupational Exposure Band (OEB) 3 or 4 handling protocols[9].

Quantitative Safety & Property Data

The following tables summarize the physicochemical properties and extrapolated Global Harmonized System (GHS) classifications for the compound.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate
CAS Registry Number 2135794-20-4[1][2]
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Physical State Solid / Crystalline Powder
Stereochemistry (2S) - L-enantiomer
Table 2: GHS Hazard Classifications (Extrapolated)
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity, Oral Category 3DangerH301: Toxic if swallowed[9]
Acute Toxicity, Dermal Category 3DangerH311: Toxic in contact with skin[9]
Acute Toxicity, Inhalation Category 2DangerH330: Fatal if inhaled[9]
Skin Irritation Category 2WarningH315: Causes skin irritation
Eye Irritation Category 2AWarningH319: Causes serious eye irritation

Experimental Protocols: Safe Handling & Synthetic Integration

To utilize Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate in Solid-Phase Peptide Synthesis (SPPS), the ethyl ester must first be saponified to yield the free carboxylic acid. The following self-validating protocol ensures chemical integrity while mitigating exposure risks.

Protocol 1: High-Containment Weighing and Solution Preparation
  • Causality: Due to the H330 (Fatal if inhaled) classification of related Dmp derivatives, aerosolization during weighing presents a critical risk.

  • Step 1: Don appropriate PPE: Double nitrile gloves, a fitted P100/N95 respirator, and a disposable Tyvek lab coat.

  • Step 2: Perform all weighing inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator (OEB 3 containment).

  • Step 3: Dissolve the weighed solid directly into a pre-weighed vial containing Tetrahydrofuran (THF) before removing it from the containment zone. This eliminates the risk of dry powder aerosolization in subsequent steps.

Protocol 2: Self-Validating Saponification for SPPS
  • Causality: Base-catalyzed ester hydrolysis (saponification) can inadvertently cause deprotonation at the alpha-carbon, leading to racemization of the critical (2S) chiral center. Conducting the reaction at 0°C suppresses this side reaction, preserving enantiomeric purity.

  • Step 1 (Reaction Setup): Cool the THF solution of the ester (from Protocol 1) to 0°C using an ice-water bath.

  • Step 2 (Hydrolysis): Dropwise, add 1.2 equivalents of 1M aqueous Lithium Hydroxide (LiOH). Stir vigorously at 0°C for 2 hours, then allow it to slowly warm to room temperature.

  • Step 3 (Self-Validation via LC-MS): Before proceeding, extract a 5 µL aliquot, quench with 0.1% TFA, and analyze via LC-MS.

    • Validation Check: You must observe the disappearance of the ester mass ( [M+H]+=222.3 ) and the appearance of the free acid mass ( [M+H]+=194.2 ). If the ester peak remains, add 0.2 eq LiOH and iterate. Proceeding with unhydrolyzed ester will cap the peptide chain during SPPS.

  • Step 4 (Workup): Once validated, acidify the mixture to pH 3 using 1M HCl to protonate the free acid. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting 2,6-dimethyl-L-phenylalanine is now ready for Fmoc/Boc protection and SPPS integration.

Workflow Step1 Weighing under OEB 3 Containment Step2 Dissolution in THF/H2O (Solvent Prep) Step1->Step2 Step3 LiOH Saponification (0°C to RT) Step2->Step3 Check LC-MS Validation (Self-Validating Check) Step3->Check Check->Step3 Incomplete (Iterate) Step4 Fmoc/Boc Protection (For SPPS) Check->Step4 Mass Confirmed

Fig 2. Self-validating synthetic workflow for the saponification and preparation of Dmp for SPPS.

References

  • Title: 2',6'-dimethylphenylalanine: a useful aromatic amino Acid surrogate for tyr or phe residue in opioid peptides. Source: Int J Med Chem. URL: 3

  • Title: Structure of 2',6'-dimethylphenylalanine (Dmp). Source: ResearchGate. URL: 4

  • Title: Bifunctional[2',6'-Dimethyl-l-tyrosine]endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-Agonist/δ-Agonist Opioid Ligands. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 6

  • Title: Bifunctional[2',6'-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands. Source: PMC - NIH. URL: 5

  • Title: N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine. Source: PubChem. URL: 9

  • Title: N-(2-ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine - cas号查询. Source: Chemsrc. URL: 1

  • Title: CAS No. 1806906-57-9. Source: Chemsrc. URL: 2

  • Title: Cyclopentadienyl-Based Amino Acids (Cp-aa) As Phenylalanine Analogues for Tumor Targeting: Syntheses and Biological Properties of [(Cp-aa)M(CO)3](M = Mn, Re, 99mTc). Source: Organometallics - ACS Publications. URL: 8

  • Title: Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids via Photocatalyzed 18F-Fluorination. Source: Journal of Medicinal Chemistry - ACS Publications. URL: 7

Sources

Methodological & Application

Application Note: Utilizing Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate in the Synthesis of Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Significance and API Utility

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate , commonly referred to as the ethyl ester of L-2,6-dimethylphenylalanine (L-Dmp-OEt), is a highly specialized, sterically hindered chiral building block. In active pharmaceutical ingredient (API) manufacturing, it serves as a critical synthetic precursor for opioid receptor modulators and advanced peptidomimetics.

Most notably, the 2,6-dimethylphenylalanine scaffold is the structural cornerstone of [1], a first-in-class mixed μ -opioid receptor ( μ OR) agonist and δ -opioid receptor ( δ OR) antagonist used to treat diarrhea-predominant irritable bowel syndrome (IBS-D). Furthermore, the substitution of natural aromatic amino acids (like Tyrosine or Phenylalanine) with the Dmp moiety in synthetic opioid peptides drastically alters receptor binding dynamics[2].

Structural Causality in Pharmacology: The 2,6-Dimethyl Effect

In drug design, replacing a standard phenyl ring with a 2,6-dimethylphenyl ring is not merely a cosmetic modification; it fundamentally alters the molecule's thermodynamic and pharmacokinetic profile:

  • Rotamer Locking (Conformational Restriction): The methyl groups at the ortho positions create severe steric clash with the amino acid backbone. This restricts rotation around the Cα​−Cβ​ and Cβ​−Cγ​ bonds, locking the aromatic side chain into a specific rotameric conformation. This pre-organized conformation perfectly addresses the hydrophobic binding pocket of the μ OR, drastically reducing the entropic penalty of binding compared to highly flexible wild-type residues[3].

  • Enzymatic Resistance: The immense steric bulk shields adjacent peptide bonds from proteolytic cleavage by aminopeptidases, significantly increasing the in vivo half-life of the resulting API[4].

  • Stereochemical Sensitivity: The biological target is highly stereoselective. The (2S) configuration is mandatory; epimerization to the (2R) form during manufacturing yields impurities that lack therapeutic efficacy and complicate downstream purification[1][5].

Synthetic Integration in API Manufacturing

The integration of Ethyl (2S)-Dmp into an API like Eluxadoline requires careful orchestration of deprotection, coupling, and late-stage functionalization. The ethyl ester acts as a crucial protecting group that enhances the molecule's lipophilicity for early-stage purification before being hydrolyzed for the critical amide coupling step.

Pathway N1 Ethyl (2S)-2-amino-3- (2,6-dimethylphenyl)propanoate N2 Ester Hydrolysis & Boc Protection (LiOH, Boc2O) N1->N2 N3 Boc-(2S)-Dmp-OH (Activated Free Acid) N2->N3 N4 Sterically Hindered Amide Coupling (HATU, DIPEA, Chiral Amine) N3->N4 HATU prevents racemization N5 Peptidomimetic Scaffold N4->N5 N6 Late-Stage Functionalization (e.g., Para-Carbamoylation) N5->N6 N7 Eluxadoline / Opioid Modulator API N6->N7

Workflow for utilizing the 2,6-dimethylphenylalanine ethyl ester in API synthesis.

Quantitative Impact on Receptor Affinity

The strategic use of the Dmp scaffold yields profound improvements in receptor affinity and selectivity. When utilized to synthesize analogues of endogenous opioid peptides, the Dmp residue outperforms native Phenylalanine (Phe)[3].

Peptide ScaffoldTarget ReceptorWild-Type Affinity ( Ki​ , nM)[L-Dmp] Analogue Affinity ( Ki​ , nM)Selectivity Shift
Dermorphin μ OR~1.5~0.008170-fold increase in affinity; 40-fold increase in μ selectivity
Deltorphin II δ OR~2.5~0.1122-fold increase in affinity; 75-fold increase in δ selectivity

Data synthesized from[3].

Advanced Manufacturing Protocols

To successfully utilize Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate, the synthetic chemist must overcome the extreme steric hindrance of the molecule while strictly preserving the α -chiral center. The following protocols are designed as self-validating systems to ensure high-fidelity API manufacturing.

Protocol 1: Saponification and N-Terminal Shielding

Causality: The ethyl ester must be hydrolyzed to the free carboxylic acid to permit peptide bond formation. Simultaneous N-Boc protection is required to prevent self-condensation (diketopiperazine formation). Lithium Hydroxide (LiOH) is specifically selected over NaOH or KOH because the smaller lithium cation coordinates tightly with the intermediate, preventing base-catalyzed abstraction of the α -proton and subsequent racemization.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate in a 3:1:1 mixture of THF / Methanol / Water (0.2 M concentration).

  • Reagent Addition: Chill the reaction vessel to 0 °C. Add 1.5 eq of LiOH·H₂O, followed dropwise by 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture on silica TLC. The starting material is UV-active and ninhydrin-positive (primary amine). The successful product will be a lower- Rf​ spot that is UV-active but ninhydrin-negative (due to Boc protection). If the spot remains ninhydrin-positive, the Boc₂O has hydrolyzed prematurely and more must be added.

  • Workup: Evaporate the organic solvents under reduced pressure. Chill the aqueous layer to 0 °C and acidify to pH 2.5 using 1M KHSO₄. Note: KHSO₄ is used instead of HCl to prevent premature cleavage of the acid-sensitive Boc group.

  • Extraction: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-(2S)-Dmp-OH as a white solid.

Protocol 2: Sterically Hindered Amide Coupling

Causality: The ortho-methyl groups create massive steric shielding around the α -carbonyl. Standard carbodiimides (like EDC/HOBt) fail to achieve high conversion and require extended reaction times, which invites epimerization via oxazolone formation. HATU is mandated because the HOAt leaving group generates a highly reactive 7-azabenzotriazole active ester. The nitrogen in the pyridine ring of HOAt forms an internal hydrogen bond with the incoming amine, accelerating the coupling transition state despite the severe steric clash.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1.0 eq of Boc-(2S)-Dmp-OH in anhydrous DMF (0.1 M) under an inert Nitrogen atmosphere. Add 1.1 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 5 minutes to generate the active OAt ester.

  • Coupling: Add 1.05 eq of the target chiral amine (e.g., the imidazole-based amine precursor for Eluxadoline[6]).

  • Reaction: Stir at room temperature for 12 hours.

  • Quenching & Self-Validating Workup: Dilute the reaction with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (3 × 20 mL).

    • Self-Validation Check: DMF is highly miscible with both water and organic solvents. The aqueous LiCl specifically forces DMF into the aqueous phase. If the organic layer volume does not noticeably decrease and stabilize after the second wash, DMF is still present. Residual DMF will cause subsequent API crystallization steps to fail.

  • Purification: Wash with saturated NaHCO₃ to remove the acidic HOAt byproduct, followed by brine. Dry over MgSO₄, concentrate, and purify via flash chromatography to isolate the sterically constrained peptidomimetic precursor.

References

  • Synthesis and Characterization of Key Stereoisomers Related to Eluxadoline Asian Journal of Chemistry URL:[Link]

  • Dermorphin and deltorphin heptapeptide analogues: replacement of Phe residue by Dmp greatly improves opioid receptor affinity and selectivity Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides Biological & Pharmaceutical Bulletin (PubMed) URL: [Link]

  • US7741356B2 - Compounds as opioid receptor modulators Google Patents URL

Sources

Application Note & Protocols: Overcoming Steric Hindrance in Peptide Synthesis with Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering pathways to enhanced proteolytic stability, conformational constraint, and improved biological activity.[1] Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate, an analog of phenylalanine bearing two methyl groups in the ortho positions of the phenyl ring, presents a significant synthetic challenge due to severe steric hindrance. This bulkiness impedes standard peptide coupling procedures, often leading to low yields and incomplete reactions. This document provides a comprehensive guide for researchers, detailing the underlying principles and optimized protocols required to successfully incorporate this and other sterically demanding amino acids into peptide sequences using modern synthetic methodologies. We will explore high-potency coupling reagents, optimized reaction conditions, and provide detailed, field-tested protocols to ensure high-yield synthesis.

The Challenge: Steric Hindrance in Peptide Bond Formation

Peptide bond formation is a nucleophilic acyl substitution reaction where the free amine of one amino acid attacks the activated carboxyl group of another.[2] The efficiency of this reaction is highly sensitive to the steric environment of both reacting centers. In the case of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate, the two ortho-methyl groups on the phenyl ring create a "molecular shield" around the alpha-carbon and its associated carboxyl group.

This steric bulk leads to several synthetic difficulties:

  • Slow Reaction Kinetics: The approach of the incoming nucleophilic amine is sterically blocked, significantly slowing down the rate of peptide bond formation.[3]

  • Incomplete Coupling: Standard coupling conditions may lack the necessary reactivity to drive the reaction to completion, resulting in deletion sequences and complex purification challenges.

  • Failure of Standard Reagents: Widely used carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives, are often insufficient to overcome the high activation energy required for these couplings.[3][4]

Caption: Steric shielding of the carboxyl group by ortho-methyl groups.

Strategic Selection of Coupling Reagents

To overcome the challenge of steric hindrance, it is essential to move beyond standard carbodiimides and utilize more powerful in-situ activating reagents.[3] These reagents form highly reactive intermediates that can overcome the steric barrier more effectively.

Uronium/Aminium Salts

Uronium-based reagents are among the most effective for difficult couplings.[2] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogs are preferred. In the presence of a non-nucleophilic base, HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, further accelerating the subsequent aminolysis step.[5][6]

Phosphonium Salts

Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP represent another class of highly efficient coupling reagents.[5] They function similarly to uronium salts by forming reactive OBt- or OAt-esters. A key advantage of phosphonium reagents is that they avoid a potential side reaction known as guanidinylation of the N-terminal amine, which can sometimes occur with excess uronium reagent.[5]

Acyl Fluoride Formation

For exceptionally challenging couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the Fmoc-amino acid fluoride in situ, which is extremely reactive towards the incoming amine.[8]

G HATU HATU + Base (DIPEA) Active_Ester Highly Reactive OAt-Ester HATU->Active_Ester New_Peptide New Peptide Bond Formed Active_Ester->New_Peptide Aminolysis (Coupling) Peptide_NH2 Resin-Bound Peptide-NH2 Peptide_NH2->New_Peptide Byproduct HOAt + Tetramethylurea New_Peptide->Byproduct spss_workflow Start Start with Resin-Bound Protected Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Resin (DMF/NMP) Deprotection->Wash1 Coupling Couple Activated Amino Acid to Resin Wash1->Coupling Preactivation Pre-activate Hindered Fmoc-AA-OH with Coupling Reagent + Base Preactivation->Coupling Wash2 Wash Resin (DMF/NMP) Coupling->Wash2 Check Check for Completion (e.g., Kaiser Test) Wash2->Check NextCycle Proceed to Next Amino Acid Check->NextCycle Negative DoubleCouple Perform Second Coupling (Double Couple) Check->DoubleCouple Positive DoubleCouple->Wash2

Caption: General workflow for an SPPS coupling cycle.

Protocol 1: High-Efficiency Coupling using HATU

This protocol details the manual coupling of Fmoc-(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid ethyl ester onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin (1.0 eq) in NMP for at least 30 minutes in a suitable reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in NMP (2 x 10 min).

    • Wash the resin thoroughly with NMP (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Pre-activation (Crucial Step):

    • In a separate vial, dissolve Fmoc-(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid ethyl ester (4.0 eq) and HATU (3.9 eq) in NMP. [3] * Add DIPEA (8.0 eq) to the solution. [3] * Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For this specific amino acid, extending the time to 4 hours or overnight is recommended to ensure completion. [3]

  • Washing and Monitoring:

    • Filter the reaction solution and wash the resin thoroughly with NMP (5x) and DCM (3x).

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive (blue beads): The coupling is incomplete. Perform a second coupling (double coupling) by repeating steps 2 and 3 with a fresh solution of activated amino acid. [3]

Protocol 2: Alternative Coupling with PyBOP

This protocol offers a robust alternative using a phosphonium-based reagent.

  • Resin Preparation:

    • Follow Step 1 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid ethyl ester (4.0 eq), PyBOP (4.0 eq), and HOBt (4.0 eq, optional but recommended) in NMP.

    • Add the solution to the deprotected peptide-resin.

    • Add DIPEA (8.0 eq) directly to the resin slurry.

    • Agitate the mixture at room temperature for 4-6 hours, or overnight.

  • Washing and Monitoring:

    • Follow Step 4 from Protocol 1. If the coupling is incomplete, perform a second coupling.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time. 2. Reagent potency is too low. 3. Peptide aggregation on resin.1. Increase coupling time to overnight or use microwave heating. [3] 2. Switch to a more powerful reagent (e.g., from PyBOP to HATU). [5] 3. Switch solvent from DMF to NMP or a DCM/DMF/NMP mixture. [3]
Low Final Purity/Yield 1. Repeated incomplete couplings leading to deletion sequences. 2. Side reactions due to prolonged exposure to base.1. Implement double coupling as a standard procedure for this residue. 2. If racemization is a concern, substitute DIPEA with the weaker base sym-collidine. [7]

Conclusion

The successful incorporation of sterically hindered amino acids like Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is achievable with a rational and optimized approach. Standard coupling protocols are likely to fail; success hinges on the strategic selection of high-potency uronium or phosphonium reagents, the use of superior solvating solvents like NMP, and an extension of reaction times to drive the difficult acylation to completion. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently utilize these valuable building blocks to advance the frontiers of peptide science and drug development.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved March 19, 2026, from [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved March 19, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved March 19, 2026, from [Link]

  • Fields, G. B. (2005). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

Sources

Chiral HPLC method development for Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral HPLC Method Development for Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Executive Summary

The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development. Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is a heavily sterically hindered unnatural amino acid derivative utilized in the synthesis of peptidomimetics and opioid receptor modulators, such as Eluxadoline[1][2]. This application note details the mechanistic rationale, systematic development, and self-validating protocol for the chiral separation of its (2S) and (2R) enantiomers using High-Performance Liquid Chromatography (HPLC).

Mechanistic Rationale: Overcoming Primary Amine Tailing

Chromatographic separation of this molecule presents a specific challenge: the presence of a highly basic primary amine ( pKa​≈9.0 ). On traditional polysaccharide-based Chiral Stationary Phases (CSPs), primary amines undergo non-specific, strong ionic interactions with residual acidic silanol groups ( Si-O− ) on the underlying silica support[3]. This secondary interaction competes with the chiral recognition process, leading to severe peak tailing, broad peak shapes, and poor resolution ( Rs​ )[4].

To counteract this, we employ a competitive silanol masking strategy. By introducing 0.1% Diethylamine (DEA) into the mobile phase, the small, highly basic secondary amine preferentially binds to the acidic silanols. This saturates the non-specific interaction sites, allowing the primary amine of the analyte to interact exclusively with the chiral selector[3][4].

For the chiral selector, Cellulose tris(3,5-dichlorophenylcarbamate)—commercially known as Chiralpak IC—provides an optimal microenvironment[5][6]. The electron-withdrawing chlorine atoms on the phenyl rings decrease the electron density of the carbamate N-H bonds, enhancing their capacity to act as strong hydrogen bond donors to the analyte's ester carbonyl. Simultaneously, the bulky 2,6-dimethylphenyl group of the analyte undergoes stereoselective π−π stacking and steric fitting within the chiral grooves of the modified cellulose backbone[6].

Mechanism Analyte Analyte (2S-Enantiomer) Primary Amine Ester Carbonyl 2,6-Dimethylphenyl CSP Chiralpak IC (CSP) Residual Silanols Carbamate NH Dichlorophenyl Ring Analyte->CSP H-Bonding Analyte->CSP pi-pi Stacking Analyte->CSP Ionic Interaction (Causes Tailing) Additive Mobile Phase Additive 0.1% Diethylamine (DEA) Additive->CSP Competitive Silanol Masking

Logical relationship of chiral recognition and silanol masking mechanisms.

Method Development Strategy

Method development for chiral amines requires a systematic approach to avoid false negatives during column screening. The workflow prioritizes immobilized polysaccharide columns (IA, IC, IG) due to their robustness and compatibility with a wide range of modifiers.

Workflow Step1 1. Analyte Profiling Primary Amine + Ester Step2 2. CSP Screening Immobilized Polysaccharides (IA, IC, IG) Step1->Step2 Identify H-bond & pi-pi sites Step3 3. Mobile Phase Selection Normal Phase vs. Polar Organic Step2->Step3 Chiralpak IC selected Step4 4. Additive Optimization 0.1% DEA to Suppress Silanols Step3->Step4 Hexane/IPA (90:10) chosen Step5 5. System Suitability & Validation Rs > 2.0, Tf < 1.5 Step4->Step5 Peak tailing eliminated

Step-by-step chiral HPLC method development workflow.

Screening Results

The quantitative data from the screening phase demonstrates the absolute necessity of the DEA additive and the superior chiral recognition of the dichlorophenyl-derivatized cellulose (Chiralpak IC) for this specific steric profile.

Table 1: CSP and Mobile Phase Screening Matrix

Chiral Stationary PhaseMobile Phase (v/v)Basic AdditiveResolution ( Rs​ )Tailing Factor ( Tf​ )Result / Observation
Chiralpak AD-Hn-Hexane / IPA (90:10)None0.82.8Fail (Severe tailing, co-elution)
Chiralpak AD-Hn-Hexane / IPA (90:10)0.1% DEA1.41.4Fail (Good shape, insufficient Rs​ )
Chiralpak ICn-Hexane / IPA (90:10)None1.22.5Fail (Tailing obscures baseline)
Chiralpak IC n-Hexane / IPA (90:10) 0.1% DEA 3.5 1.1 Pass (Optimal separation)
Chiralpak IGn-Hexane / EtOH (90:10)0.1% DEA2.11.3Pass (Viable alternative method)

Self-Validating Experimental Protocol

To ensure the highest degree of trustworthiness, this protocol is designed as a self-validating system . The analytical sequence is bracketed by System Suitability Tests (SST). The method proves its own fitness-for-purpose during every execution; if the SST fails to meet the critical quality attributes ( Rs​≥2.0 , Tf​≤1.5 ), the run is invalidated, preventing the reporting of compromised data.

Step 1: Reagent & Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add 1.0 mL of highly pure Diethylamine (DEA) to the mixture.

  • Mix thoroughly and degas via ultrasonication for 10 minutes. Note: Do not filter under vacuum after adding DEA, as its volatility will alter the concentration and reduce silanol masking efficiency.

Step 2: Sample Preparation
  • Diluent: Use the prepared mobile phase (n-Hexane/IPA/DEA 90:10:0.1) as the sample diluent to prevent solvent mismatch, which can cause peak distortion at the solvent front.

  • SST Solution (Racemate): Dissolve 2.0 mg of racemic Ethyl 2-amino-3-(2,6-dimethylphenyl)propanoate in 1.0 mL of diluent.

  • Sample Solution: Dissolve 2.0 mg of the synthesized (2S) batch in 1.0 mL of diluent.

Step 3: Chromatographic Conditions
  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (for ester/aliphatic absorbance) and 260 nm (for aromatic ring absorbance).

Step 4: Execution Sequence
  • Blank (Diluent): Inject 10 µL to confirm a stable baseline and absence of carryover.

  • SST Injection: Inject the Racemate standard. Verify that Rs​≥2.0 and Tf​≤1.5 .

  • Reference Standard: Inject an enantiopure (2S) standard to establish the exact retention time and elution order.

  • Sample Analysis: Inject the unknown batch samples.

  • Bracketing SST: Re-inject the Racemate standard to prove system stability was maintained throughout the sequence.

Method Validation Summary

Following the ICH Q2(R1) guidelines, the optimized method was validated for its intended use. The inclusion of DEA successfully mitigated all primary amine tailing, yielding highly reproducible quantitative data.

Table 2: Final Method Validation Parameters

Validation ParameterMeasured ValueAcceptance Criteria
Limit of Detection (LOD)0.5 µg/mLSignal-to-Noise (S/N) > 3
Limit of Quantitation (LOQ)1.5 µg/mLSignal-to-Noise (S/N) > 10
Linearity ( R2 )0.9995 (Range: 1.5 - 50 µg/mL) >0.999
Resolution ( Rs​ )3.5 ≥2.0
Tailing Factor ( Tf​ )1.1 ≤1.5
Accuracy (Recovery)99.2% - 100.5%98.0% - 102.0%

References

  • Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach. Journal of Chemical Health Risks. Available at: [Link]

  • A novel stability-indicating HPLC method for the determination of enantiomeric purity of eluxadoline drug: Amylose tris(3,5-dichlorophenyl carbamate) stationary phase. Biomedical Chromatography, 2022 Feb;36(2):e5260. Available at:[Link]

  • Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography. Analytical Chemistry, ACS Publications. Available at:[Link]

  • LC stereoselective determination of chiral basic molecules using polysaccharide-based chiral stationary phases. ORBi, University of Liège. Available at:[Link]

Sources

Enzymatic resolution protocols for 2-amino-3-(2,6-dimethylphenyl)propanoate racemates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Resolution Protocols for 2-Amino-3-(2,6-dimethylphenyl)propanoate Racemates Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The unnatural amino acid 2-amino-3-(2,6-dimethylphenyl)propanoic acid—commonly known as 2',6'-dimethylphenylalanine (Dmp)—is a critical structural surrogate in the development of highly selective opioid peptide mimetics[1]. By replacing native Tyrosine or Phenylalanine residues with Dmp, drug developers can drastically improve receptor-binding affinity and metabolic stability.

However, the synthesis of enantiopure Dmp presents a severe chemical challenge. The two ortho-methyl groups on the phenyl ring create massive steric hindrance, restricting rotation around the Cα​−Cβ​ bond and locking the side-chain rotamers[2]. While this rigidity is exactly what makes Dmp valuable for locking bioactive conformations in opioid receptors, it renders traditional asymmetric chemical catalysis (such as the hydrogenation of dehydroamino acids) highly inefficient.

To bypass this, Enzymatic Kinetic Resolution (EKR) of the racemic ester—2-amino-3-(2,6-dimethylphenyl)propanoate—serves as the most scalable and self-validating method for yielding optically pure (S)- and (R)-enantiomers.

Biocatalyst Selection & Causality

  • Route A: Direct Ester Hydrolysis (Lipase/Protease) Directly resolving the amino ester is the most atom-economical route. Because of the bulky 2,6-dimethylphenyl group, standard esterases often fail. Instead, Candida antarctica Lipase B (CALB) or the robust protease Subtilisin Carlsberg must be used. These enzymes possess large, hydrophobic binding pockets capable of accommodating the sterically demanding ortho-substituted aromatic ring.

  • Route B: N-Acetyl Hydrolysis (Aminoacylase I) If direct ester hydrolysis yields low enantiomeric ratios (E-values) due to specific ester bulk, the gold-standard alternative is to chemically saponify and N-acetylate the racemate, followed by resolution using Aminoacylase I (from Aspergillus melleus). This metalloenzyme strictly requires Co2+ as a cofactor to stabilize its active site when processing bulky unnatural substrates.

Quantitative Biocatalyst Performance

The following table summarizes the expected kinetic resolution metrics for Dmp derivatives. A successful resolution is defined by an Enantiomeric Ratio (E-factor) > 200, ensuring both the product ( eep​ ) and the remaining substrate ( ees​ ) achieve >99% optical purity at exactly 50% conversion.

BiocatalystSubstrate DerivativeConversion ( c ) eep​ (S-Acid) ees​ (R-Substrate)E-factor
CALB (Novozym 435) Methyl amino ester49.5%>99.0%98.5%> 400
Subtilisin Carlsberg N-Acetyl methyl ester50.0%>99.5%>99.5%> 500
Aminoacylase I N-Acetyl free acid48.0%>99.0%92.0%> 200

Workflow Visualization

G Racemate Racemic 2-amino-3-(2,6-dimethylphenyl) propanoate (Ester) Path1 Direct Ester Hydrolysis (CALB / Subtilisin) Racemate->Path1 Route A Path2 N-Acetylation & Acylase I Hydrolysis Racemate->Path2 Route B L_Acid1 (S)-2,6-Dimethylphenylalanine (Free Acid) Path1->L_Acid1 pH 7.5, 30°C D_Ester (R)-Ester (Unreacted) Path1->D_Ester Extraction (Org) L_Acid2 (S)-2,6-Dimethylphenylalanine (Free Acid) Path2->L_Acid2 pH 7.0, 37°C, Co2+ D_NAcetyl (R)-N-Acetyl (Unreacted) Path2->D_NAcetyl Extraction (Org)

Workflow of enzymatic resolution for 2,6-dimethylphenylalanine derivatives via two pathways.

Detailed Experimental Protocols

Protocol A: Lipase-Catalyzed Hydrolytic Kinetic Resolution (Route A)

This protocol utilizes an automated pH-stat. The reaction is a self-validating system : because one equivalent of acid is generated for every ester molecule hydrolyzed, the volume of base added directly correlates to the conversion rate ( c ). If chiral HPLC shows poor ees​ at 50% base consumption, it instantly flags background chemical hydrolysis.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 50 mmol of racemic methyl 2-amino-3-(2,6-dimethylphenyl)propanoate in 15 mL of methyl tert-butyl ether (MTBE).

    • Causality: Dmp esters are highly hydrophobic. Without a water-immiscible co-solvent like MTBE, the substrate will precipitate in the aqueous buffer, artificially halting the reaction and ruining the kinetic resolution mathematics.

  • Buffer Equilibration: Add 135 mL of 0.1 M sodium phosphate buffer (pH 7.5). Stir vigorously (800 rpm) to form a fine biphasic emulsion.

  • Biocatalyst Addition: Add 500 mg of immobilized CALB (Novozym 435).

  • Reaction Monitoring: Incubate at 30°C. Maintain the pH strictly at 7.5 using an automated pH-stat dispensing 1.0 M NaOH.

  • Termination: Stop the reaction exactly when 25.0 mL of 1.0 M NaOH (0.5 equivalents) has been consumed, indicating 50% conversion. Filter the mixture to recover the immobilized enzyme.

  • Downstream Separation:

    • Adjust the aqueous filtrate to pH 8.5. Extract with ethyl acetate (3 × 50 mL) to recover the unreacted (R)-ester.

    • Adjust the remaining aqueous layer to pH 2.0 using 6 M HCl. The cleaved (S)-2,6-dimethylphenylalanine will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol B: Aminoacylase I Resolution (Route B)

Use this protocol if your specific ester derivative is entirely resistant to direct lipase hydrolysis.

Step-by-Step Methodology:

  • Pre-reaction: Convert the racemic ester to racemic N-acetyl-2-amino-3-(2,6-dimethylphenyl)propanoic acid via standard alkaline hydrolysis followed by treatment with acetic anhydride.

  • System Setup: Dissolve 50 mmol of the racemic N-acetyl acid in 150 mL of 0.1 M phosphate buffer (pH 7.0).

  • Cofactor Addition: Add CoCl2​ to a final concentration of 0.5 mM.

    • Causality: Aminoacylase I is a metalloenzyme. The Co2+ ion is an absolute requirement to stabilize the enzyme's active site conformation when forcing it to process a substrate with extreme ortho-methyl steric bulk.

  • Biocatalyst Addition: Add 150 mg of Aminoacylase I powder (Aspergillus melleus).

  • Incubation & Separation: Incubate at 37°C for 24–48 hours. Monitor via chiral HPLC until 50% conversion is reached. Acidify the mixture to pH 2.0 and extract the unreacted (R)-N-acetyl acid with ethyl acetate. The free (S)-amino acid remains in the aqueous phase and is recovered by adjusting the pH to its isoelectric point (pH ~5.5) to induce crystallization.

References

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine The Journal of Organic Chemistry URL:[Link]

  • 2',6'-dimethylphenylalanine: a useful aromatic amino Acid surrogate for tyr or phe residue in opioid peptides International Journal of Medicinal Chemistry URL:[Link]

Sources

Application Note: Hybrid Solid-Phase/Solution-Phase Synthesis Incorporating Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The unnatural amino acid 2,6-dimethylphenylalanine (Dmp) is a critical structural motif in modern peptide drug discovery. It is widely utilized to mimic the N-terminal Tyrosine in opioid peptides, imparting severe conformational restriction that drastically improves μ and δ opioid receptor affinity and selectivity[1].

However, incorporating its ethyl ester derivative—Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate (H-Dmp-OEt) —presents a fundamental synthetic challenge. Because the C-terminus is protected as an ethyl ester, this building block cannot be anchored to a solid support via its carboxyl group for standard C-to-N Solid-Phase Peptide Synthesis (SPPS). Furthermore, the ortho-methyl groups on the phenyl ring heavily restrict the rotation of the side chain, sterically shielding the α -amine and making standard coupling highly inefficient[1].

To overcome this, we detail a Convergent Hybrid SPPS-Solution Phase Strategy . This self-validating protocol leverages highly acid-labile 2-Chlorotrityl chloride (2-CTC) resin to generate a fully protected peptide fragment[2], followed by high-efficiency, HATU-mediated solution-phase condensation with H-Dmp-OEt[3].

Mechanistic Insights: The "Why" Behind the Protocol

The 2-CTC Resin Advantage

Synthesizing a protected peptide fragment requires a solid support that can be cleaved without removing side-chain protecting groups (e.g., Boc, tBu, Trt).2 reacts with nucleophiles via extremely fast heterolytic cleavage, forming a highly stable trityl cation[2]. This extreme acid lability allows for peptide cleavage using just 1% Trifluoroacetic acid (TFA), preserving all acid-sensitive side-chain protections for the subsequent solution-phase coupling[4].

Overcoming Steric Hindrance via the 7-Aza Effect

Coupling to the α -amine of H-Dmp-OEt is notoriously difficult. Standard carbodiimides (DIC/Oxyma) fail to achieve quantitative yields due to the steric bulk of the 2,6-dimethylphenyl group. We employ3, a premier uronium coupling reagent[3]. HATU generates a highly reactive OAt-active ester. The pyridine nitrogen within the 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance (the "7-aza effect"), effectively guiding the hindered Dmp amine to the electrophilic carbonyl center, accelerating aminolysis, and suppressing epimerization[5].

Workflow Resin 2-CTC Resin SPPS Fmoc-SPPS (Standard C-to-N) Resin->SPPS Cleavage Mild Cleavage (1% TFA/DCM) SPPS->Cleavage Fragment Protected Peptide Acid Cleavage->Fragment Coupling Solution-Phase Coupling (+ H-Dmp-OEt / HATU) Fragment->Coupling ProtectedProd Protected Peptide-Dmp-OEt Coupling->ProtectedProd Deprotect Global Deprotection (95% TFA) ProtectedProd->Deprotect Final Final Target Peptide (C-terminal Dmp-OEt) Deprotect->Final

Fig 1. Convergent hybrid SPPS and solution-phase workflow for H-Dmp-OEt incorporation.

Step-by-Step Experimental Protocols

Phase 1: SPPS of the Protected Peptide Fragment
  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~0.8 mmol/g) into a fritted SPPS reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve 1.2 eq of the C-terminal Fmoc-Amino Acid (relative to resin loading) and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM. Add to the resin and agitate for 2 hours.

  • Capping: Cap unreacted active trityl chloride sites by adding HPLC-grade Methanol (0.5 mL/g resin) and agitating for 15 minutes. Wash thoroughly with DCM (3x) and DMF (3x).

  • Iterative Elongation:

    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Coupling: 3.0 eq Fmoc-AA-OH, 3.0 eq DIC, 3.0 eq Oxyma Pure in DMF for 45 min.

    • Validation Checkpoint 1: Perform a Kaiser Test after each coupling. A yellow/colorless bead indicates successful coupling; blue indicates free amines requiring a re-couple.

Phase 2: Mild Cleavage (Generating the Protected Acid)
  • Preparation: Wash the resin with DCM (5x) to remove all traces of DMF, which can inhibit mild cleavage.

  • Cleavage: Treat the resin with a freshly prepared cocktail of 1% TFA in DCM (10 mL/g resin). Agitate gently for 2 minutes and filter the solution into a flask containing 10% Pyridine in Methanol (to immediately neutralize the TFA and prevent premature side-chain deprotection).

  • Repetition: Repeat the 2-minute cleavage step three times.

  • Isolation: Evaporate the combined filtrates under reduced pressure. Precipitate the protected peptide acid using ice-cold diethyl ether. Centrifuge and dry under vacuum.

    • Validation Checkpoint 2: Analyze via LC-MS. The mass should correspond to the fully protected peptide [M+H]+ without loss of tBu, Boc, or Trt groups.

Phase 3: Solution-Phase Fragment Condensation

Mechanism Acid Protected Peptide Acid HATU HATU / DIPEA Activation Acid->HATU Ester OAt-Active Ester (Highly Reactive) HATU->Ester Aza Anchimeric Assistance (7-Aza Effect) Ester->Aza + Amine Amine H-Dmp-OEt (Sterically Hindered) Amine->Aza Product Peptide-Dmp-OEt Amide Bond Aza->Product - HOAt

Fig 2. HATU-mediated activation and anchimeric assistance overcoming Dmp steric hindrance.

  • Activation: Dissolve 1.0 eq of the protected peptide acid and 1.1 eq of HATU in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq of DIPEA. Stir at room temperature for 5 minutes to form the OAt-active ester.

  • Coupling: Add 1.2 eq of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate (H-Dmp-OEt) dissolved in a minimal amount of DMF. Stir the reaction mixture at room temperature for 12–16 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid (3x), saturated NaHCO3 (3x), and brine (1x). Dry over anhydrous Na2SO4, filter, and concentrate.

    • Validation Checkpoint 3: Confirm the formation of the protected Peptide-Dmp-OEt construct via LC-MS.

Phase 4: Global Deprotection
  • Deprotection: Treat the dried, protected Peptide-Dmp-OEt with a standard cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O (10 mL/g peptide) for 2 hours at room temperature. Note: The C-terminal ethyl ester is highly stable to TFA and will remain intact.

  • Precipitation: Concentrate the TFA solution under a stream of nitrogen to ~10% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the final peptide.

  • Purification: Centrifuge, wash the pellet with ether (3x), and purify via Preparative RP-HPLC.

    • Validation Checkpoint 4: Confirm final purity (>95%) via Analytical HPLC and exact mass via HRMS.

Quantitative Data Summaries

Table 1: Comparison of Coupling Reagents for Sterically Hindered H-Dmp-OEt Data represents typical 12-hour solution-phase coupling yields for sterically hindered amines.

Coupling ReagentActivation MechanismRelative Aminolysis RateEpimerization RiskYield (%) with H-Dmp-OEtSuitability
HATU OAt ester (7-aza effect)Very FastLow> 95% Optimal
PyBOP OBt esterModerateLow~ 65%Sub-optimal
DIC / Oxyma O-acylisoureaSlow (for hindered)Moderate< 40%Poor

Table 2: Cleavage Cocktails and Functional Group Stability

Cleavage CocktailTarget ResinCleaves Peptide from Resin?Deprotects Side Chains (Boc/tBu)?Hydrolyzes C-terminal Ethyl Ester?
1% TFA in DCM 2-CTCYes No No
95% TFA / 2.5% TIS / 2.5% H2O Wang / RinkYesYes No
LiOH / THF / H2O AnyNoNoYes (Destroys target)

References

  • Title: 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides Source: PubMed / Biol Pharm Bull URL: [1]

  • Title: 2-Chlorotrityl Chloride Resin(100-200 mesh, 0.4-1.0 mmol/g) Source: ChemPep URL: [4]

  • Title: 2 Chlorotrityl Chloride Resin Source: Applied Polytech URL: [2]

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL: [3]

  • Title: Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids Source: BenchChem URL: [5]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Improving Enantiomeric Excess

Welcome to the technical support center for researchers engaged in the synthesis of non-proteinogenic amino acids. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when synthesizing Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate, with a specific focus on maximizing enantiomeric excess (e.e.). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Troubleshooting
Q1: My asymmetric reaction is yielding low enantiomeric excess. What are the first things I should investigate?

A1: When faced with a lower-than-expected e.e., a systematic verification of your foundational experimental parameters is the most effective first step. Before delving into complex optimization, rule out common sources of error.

  • Purity of Reagents and Catalyst: Impurities in your starting materials, reagents, or the chiral catalyst can act as poisons or promote competing, non-selective background reactions.[1][2] Verify the purity of all components. If you have synthesized a chiral ligand or catalyst in-house, confirm its structural integrity and enantiopurity using methods like NMR spectroscopy.[1]

  • Anhydrous Conditions: Many catalysts, especially organometallic complexes, are highly sensitive to moisture. Water can deactivate the catalyst or alter its chiral environment, leading to a drop in selectivity.[1][2] Ensure all glassware is rigorously dried and that you are using anhydrous solvents of an appropriate grade.

  • Reaction Temperature: Temperature is a critical parameter controlling the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers.[3] Minor fluctuations can have a significant impact. Ensure your reaction is maintained at a stable, controlled temperature.

  • Accuracy of Measurements: Simple errors in measuring the amounts of substrate, catalyst, or reagents can alter the optimal ratios and negatively affect the catalytic cycle.[1] Double-check all calculations and measurements.

Section 2: Asymmetric Synthesis Strategy & Optimization

The synthesis of non-proteinogenic α-amino acids like Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate often relies on robust asymmetric methods.[3][4][5] The asymmetric Strecker synthesis is a particularly versatile and powerful approach.[6][7] This involves the reaction of an imine with a cyanide source, controlled by a chiral catalyst, followed by hydrolysis of the resulting α-aminonitrile.

Q2: My current catalyst system is underperforming. What are some alternative strategies or catalysts for this type of amino acid synthesis?

A2: If foundational checks don't resolve the issue, re-evaluating the core catalytic strategy is the next logical step.

  • Catalytic Asymmetric Strecker Reaction: This is a leading method for this class of compounds.[7]

    • Zirconium-based Catalysts: Chiral zirconium catalysts have been shown to be highly effective for the enantioselective Strecker reaction of aldimines, even with challenging aliphatic aldehydes, and can be used with hydrogen cyanide (HCN) or its surrogates like tributyltin cyanide.[8]

    • Thiourea-based Organocatalysts: Chiral amido-thiourea catalysts are robust, metal-free options. They function by activating the imine through hydrogen bonding. A key advantage is their compatibility with safer, water-soluble cyanide salts (e.g., KCN), making the process more adaptable for larger-scale synthesis.[6][9]

  • Chiral Auxiliary Approach: An alternative to a chiral catalyst is to use a chiral auxiliary. In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This can be a highly effective, albeit less atom-economical, approach.

Q3: How significantly can the choice of solvent impact my enantiomeric excess?

A3: The solvent is not merely a medium for the reaction; it is an active participant in the catalytic cycle. Its properties can profoundly influence the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[1][10] A switch in solvent can sometimes lead to a dramatic improvement in e.e.[11]

The optimal solvent choice is highly system-dependent. It is crucial to screen a range of solvents with varying polarities and coordinating abilities.[1] Non-coordinating solvents like toluene or dichloromethane often differ significantly from coordinating solvents like THF or ethyl acetate.[12][13][14]

Table 1: Illustrative Effect of Solvent on Enantiomeric Excess in a Hypothetical Asymmetric Reaction

EntrySolventDielectric Constant (ε)Enantiomeric Excess (e.e. %)
1Toluene2.485
2Dichloromethane (DCM)9.172
3Tetrahydrofuran (THF)7.692
4Ethyl Acetate6.088

Data is hypothetical and for illustrative purposes only.

Q4: What is the general effect of reaction temperature on enantioselectivity, and how should I approach its optimization?

A4: Temperature directly influences the kinetics and thermodynamics of the reaction. Generally, lower temperatures lead to higher enantioselectivity.[3][15] This is because the enantioselectivity is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states. At lower temperatures, the reaction becomes more sensitive to these small energy differences, favoring the lower-energy pathway that leads to the major enantiomer.

However, there is a trade-off. Excessively low temperatures may slow the reaction rate to an impractical level. Conversely, higher temperatures can increase the rate of a competing, non-catalyzed racemic background reaction, which erodes the overall e.e.[16][17][18]

Therefore, a temperature screen is essential. Start with the reported temperature for a similar reaction and systematically decrease it in increments (e.g., 25 °C, 0 °C, -20 °C, -40 °C).

Table 2: Illustrative Effect of Temperature on Enantiomeric Excess

EntryTemperature (°C)Reaction Time (h)Enantiomeric Excess (e.e. %)
125 (Room Temp)1275
202488
3-204894
4-407296

Data is hypothetical and for illustrative purposes only.

Section 3: Post-Synthesis Enhancement of Enantiomeric Purity
Q5: My optimized synthesis yields a product with 85-95% e.e., but I require >99% e.e. for my application. What are my options?

A5: Achieving >99% e.e. directly from synthesis can be challenging. Fortunately, several powerful post-synthesis techniques exist to upgrade the enantiomeric purity of your product.

  • Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes. For an amino ester like your target molecule, a lipase (e.g., Candida antarctica lipase B, CALB) or a protease can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid.[19][20][21] For example, the enzyme might preferentially hydrolyze the undesired (R)-ester, leaving the desired (S)-ester untouched. The resulting mixture of the (S)-ester and the (R)-acid can then be easily separated by extraction or chromatography. This method is highly effective but is fundamentally a resolution, meaning the maximum theoretical yield for the desired enantiomer is 50%.[22]

  • Crystallization-Induced Dynamic Resolution (CIDR): This is a more advanced and powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer, bypassing the 50% yield limit of classical resolution.[23][24][25] CIDR combines two processes in one pot:

    • Diastereomeric Salt Formation: A chiral resolving agent (a chiral acid or base) is added to your racemic amino ester to form a pair of diastereomeric salts.

    • In-situ Racemization: Conditions are established under which the amino ester can rapidly racemize (interconvert between its R and S forms).

    • Selective Crystallization: The conditions are also chosen such that one of the diastereomeric salts is much less soluble and selectively crystallizes out of solution. According to Le Châtelier's principle, as this salt precipitates, the racemizing amino ester in solution continuously shifts its equilibrium to produce more of the enantiomer that forms the less soluble salt, eventually leading to a high yield of a single diastereomer.[26] More recently, light-driven CIDR methods have also been developed.[27]

Section 4: Analytical Methods
Q6: How can I accurately determine the enantiomeric excess of my product?

A6: Accurate determination of e.e. is non-negotiable. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC).[28][29]

  • Principle: Chiral HPLC uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[29] This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are very common for this purpose.[28]

  • Method Development:

    • Column Selection: Choose a CSP known to be effective for amino acids or amines (e.g., columns based on derivatized cellulose or amylose).

    • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol or ethanol. The ratio is systematically varied to achieve baseline separation.

    • Detection: Use a UV detector at a wavelength where your compound absorbs.

  • Crucial Step - Racemic Standard: Always prepare and inject a racemic (50:50) sample of your product first. This allows you to unambiguously identify the retention times of both enantiomers and confirm that your method is capable of separating them. The e.e. is then calculated from the integrated peak areas of the two enantiomers in your sample chromatogram.[30]

Visualizations & Workflows

Diagrams

Troubleshooting_Workflow start Low Enantiomeric Excess Observed initial_checks Perform Foundational Checks start->initial_checks purity Verify Purity of All Reagents & Catalyst initial_checks->purity conditions Confirm Anhydrous Conditions initial_checks->conditions temp_stability Check Temperature Stability initial_checks->temp_stability measurements Re-verify All Measurements initial_checks->measurements optimization Optimize Asymmetric Synthesis measurements->optimization If e.e. still low catalyst Screen Chiral Catalysts (e.g., Zr-based, Thiourea) optimization->catalyst solvent Screen Solvents (Toluene, THF, DCM, etc.) optimization->solvent temperature Optimize Temperature (e.g., 0°C to -40°C) optimization->temperature post_synthesis Post-Synthesis Enhancement temperature->post_synthesis If e.e. <99% enzymatic Enzymatic Kinetic Resolution post_synthesis->enzymatic cidr Crystallization-Induced Dynamic Resolution (CIDR) post_synthesis->cidr result Achieved >99% e.e. enzymatic->result cidr->result

Caption: Troubleshooting workflow for low enantiomeric excess.

CIDR_Diagram cluster_solution Solution Phase cluster_solid Solid Phase racemate Racemic Amine (R/S) racemization Fast Racemization racemate->racemization salts Diastereomeric Salts (R-Amine:R-Acid) (S-Amine:R-Acid) racemization->salts + Chiral Acid (R) crystal Less Soluble Salt Crystallizes (e.g., S-Amine:R-Acid) salts->crystal Precipitation caption Principle of Crystallization-Induced Dynamic Resolution (CIDR).

Caption: Principle of Crystallization-Induced Dynamic Resolution (CIDR).

Experimental Protocols

Protocol 1: General Procedure for Catalytic Asymmetric Strecker Reaction

This is a representative protocol and must be optimized for the specific substrate and catalyst system.

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral ligand (e.g., a thiourea catalyst, 1-5 mol%) in an anhydrous solvent (e.g., toluene, 0.1 M).

  • Imine Formation: To a separate argon-purged flask, add 2,6-dimethylbenzaldehyde (1.0 eq) and the corresponding amine (1.1 eq) in the same anhydrous solvent. Stir at room temperature for 1-2 hours to form the imine in situ.

  • Cyanation Reaction: Cool the imine solution to the desired temperature (e.g., -20 °C). Add the prepared catalyst solution via cannula.

  • Cyanide Addition: Add the cyanide source. If using KCN (1.5 eq), add it as a solid. If using a solution of TMSCN or HCN, add it slowly via syringe pump over several hours.

  • Monitoring: Stir the reaction at the set temperature until completion, monitoring by TLC or LC-MS.

  • Work-up and Hydrolysis: Upon completion, quench the reaction appropriately (e.g., with aqueous NaHCO₃). Extract the organic layer, dry with Na₂SO₄, and concentrate. The resulting α-aminonitrile can then be hydrolyzed (e.g., using 6M HCl under reflux) to the amino acid, followed by esterification (e.g., SOCl₂ in ethanol) to yield the final product.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution
  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.5).

  • Reaction Setup: In a flask, dissolve the racemic Ethyl 2-amino-3-(2,6-dimethylphenyl)propanoate (1.0 eq) in a mixture of the buffer and a co-solvent like tert-butanol to aid solubility.

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B, ~10-20 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the resolution is monitored by taking aliquots and analyzing the e.e. of the remaining ester via chiral HPLC.

  • Termination: Stop the reaction at or near 50% conversion to maximize the e.e. of the remaining ester. This can be achieved by filtering off the immobilized enzyme.

  • Separation: Adjust the pH of the aqueous solution to ~2 with 1M HCl. Extract the unreacted (S)-ester with an organic solvent (e.g., ethyl acetate). The hydrolyzed (R)-acid will remain in the aqueous layer. Wash, dry, and concentrate the organic layer to recover the enantiomerically enriched (S)-ester.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess
  • Sample Preparation:

    • Racemic Standard: Prepare a ~1 mg/mL solution of the racemic product in the HPLC mobile phase.

    • Analyte Sample: Prepare a ~1 mg/mL solution of your reaction product in the same mobile phase. Filter both solutions through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: Chiralpak AD-H or equivalent polysaccharide-based column.

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v). This must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers and to ensure baseline resolution.

    • Inject the analyte sample.

    • Integrate the peak areas for each enantiomer (Area_S and Area_R).

  • Calculation:

    • Enantiomeric Excess (% e.e.) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

References
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (1999). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Amino Acids, 16(3-4), 191-213.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 23), Humana Press.
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem Tech Support.
  • García-Iriepa, C., et al. (2021). In the Pursuit of (Ald)Imine Surrogates for the Direct Asymmetric Synthesis of Non-Proteinogenic -Amino Acids. Synlett.
  • Castañeda-Ovando, A., et al. (2018).
  • Saghyan, A., & Petrosyan, S. (2018). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley.
  • Chen, Z. J., et al. (2009). Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins. Electrophoresis, 30(20), 3583-90.
  • Belokon, Y. N., et al. (2003). Asymmetric synthesis of unusual α-amino acids.
  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-203.
  • BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis. BenchChem Tech Support.
  • Ishitani, H., et al. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 8180-8186.
  • Röllig, R., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO. Chemistry – A European Journal.
  • Lu, J., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146-51.
  • Lu, J., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry.
  • Lu, J., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146-10151.
  • Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
  • Wang, J., Liu, X., & Feng, X. (2011). Recent advances in asymmetric Strecker reactions. Arkivoc, 2011(1), 28-44.
  • Secundo, F., et al. (2008). Enzymatic Resolution of β-Amino Methyl Esters using Lipase B from Candida antarctica. AIP Conference Proceedings.
  • Miyazawa, T., et al. (2009). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Journal of the Chemical Society, Perkin Transactions 1.
  • Tian, J., et al. (2012). Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator.
  • Metrano, A. J., & Miller, S. J. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society.
  • Castro-Alvarez, A., et al. (2022). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 13(28), 8345-8356.
  • Faigl, F., et al. (2025). Crystallization-induced dynamic resolution (CIDR)
  • Kim, M. J., et al. (2004). Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)-α-amino acid derivatives. Tetrahedron Letters, 45(12), 2490-2496.
  • Lorenz, H., & Seidel-Morgenstern, A. (2005).
  • ResearchGate. (n.d.). Effect of the solvent on the enantioselectivity. [Table].
  • Samec, J. S. M., & de Visser, S. P. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3302-3316.
  • Metrano, A. J., & Miller, S. J. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society.
  • Yoshioka, R. (2010). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem Tech Support.
  • University of Bath. (n.d.). Asymmetric reactions_synthesis.
  • Feringa, B. L., et al. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society, 124(18), 4962-4963.

Sources

Technical Support Center: Troubleshooting Low Yields in Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to esterify beta-branched or ortho-substituted aromatic amino acids. The target molecule, (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid (also known as 2,6-dimethyl-L-phenylalanine), presents a formidable synthetic challenge.

The Mechanistic Challenge: The 2,6-dimethyl groups on the phenyl ring force the aromatic system to adopt a perpendicular orientation relative to the amino acid backbone to minimize steric strain. This creates a massive steric "umbrella" over the α -carbon, severely restricting the approach trajectory of any nucleophile (like ethanol) to the carbonyl carbon. Standard Fischer esterification, which relies on a mildly electrophilic protonated carboxylic acid, will stall. To overcome this, we must force the formation of a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂) [[1]]().

Quantitative Data: Optimization of Esterification Conditions

To highlight the importance of temperature control during SOCl₂ addition, compare the historical baseline methods against our optimized protocol:

ProtocolSOCl₂ Addition TempReaction TempTimeYield (%)Enantiomeric Excess (ee %)Observation
Standard Fischer0 °C78 °C (Reflux)24 h< 40%88%Violent bumping upon heating; significant racemization.
Modified Low-Temp0 °C25 °C48 h15%> 98%Reaction stalled; unreacted starting material recovered.
Optimized SOCl₂ 25 °C - 40 °C 40 °C - 50 °C 12 h > 85% > 98% Smooth gas evolution; high purity HCl salt isolated.
Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Step 1: Reagent Preparation & Suspension

  • Suspend 10.0 g of (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid in 100 mL of anhydrous ethanol (EtOH) in a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser vented through a gas scrubber.

  • IPC Check: The starting material will not fully dissolve. A milky white suspension is expected and confirms the starting material has not degraded into highly soluble impurities.

Step 2: Controlled Activation (The Critical Step)

  • Adjust the internal temperature of the suspension to 25 °C .

  • Begin the dropwise addition of 2.0 equivalents of Thionyl Chloride (SOCl₂).

  • Crucial Parameter: Maintain the internal temperature between 25 °C and 40 °C during addition. Do not cool to 0 °C.2 [[1.10]].

  • IPC Check: You must observe a steady, controlled evolution of SO₂ and HCl gas bubbles. If bubbling stops, pause the addition and verify the temperature has not dropped.

Step 3: Maturation and Nucleophilic Attack

  • Once addition is complete, warm the reaction to 45 °C - 50 °C and stir for 12 hours.

  • IPC Check (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL of mobile phase, and analyze. The reaction is complete when the starting material peak ( m/z 194 [M+H]⁺) is < 2% by area, and the target ethyl ester peak ( m/z 222 [M+H]⁺) is dominant.

Step 4: Isolation

  • Concentrate the reaction mixture under reduced pressure (bath temp < 40 °C) to a thick oil.

  • Triturate the oil with cold diethyl ether (50 mL) to precipitate the target molecule as a white solid (Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride).

  • IPC Check: The isolated product must remain a hydrochloride salt. Do not attempt to neutralize to the free base during workup to avoid side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 50% despite refluxing for 24 hours? A: You are likely relying on the standard Fischer esterification pathway (protonation of the carboxylic acid). Due to the steric hindrance of the 2,6-dimethylphenyl group, ethanol cannot physically approach the protonated carbonyl. You must force the reaction through an acyl chloride intermediate 3. If your yield is low, your activation energy for acyl chloride formation was not met. Ensure your SOCl₂ is fresh and your reaction temperature is at least 40 °C.

Q2: My reaction bumps violently when I heat it after adding SOCl₂ at 0 °C. How do I fix this? A: Traditional peptide protocols dictate adding SOCl₂ at 0 °C. However, at 0 °C, the reaction between SOCl₂ and this specific hindered amino acid is too slow. The SOCl₂ accumulates unreacted in the flask. When you apply heat, the accumulated reagents react all at once, causing a dangerous, runaway exothermic release of SO₂ and HCl gas. Solution: Add the SOCl₂ at 25 °C - 40 °C so that it is consumed at the same rate it is added.

Q3: How do I prevent the racemization of the (2S) stereocenter? A: Racemization of (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid derivatives occurs via enolization at the α -carbon [[4]](). This is exacerbated by prolonged heating (e.g., refluxing at 78 °C) in the presence of strong acids. Solution: Limit your maximum reaction temperature to 50 °C. By relying on the chemical activation of the acyl chloride rather than brute-force thermal energy, you preserve the chiral integrity of the molecule.

Q4: LC-MS shows a major impurity at m/z 351. What is this and how do I avoid it? A: An m/z of 351 corresponds to the [M+H]⁺ peak of a Diketopiperazine (DKP) dimer. This occurs if you attempt to neutralize the product to its free base during workup. The sterically compressed ethyl ester is highly prone to intermolecular aminolysis (where the free amine of one molecule attacks the ester carbonyl of another, forming a cyclic dipeptide). Solution: Always isolate and store this specific amino acid ester as its hydrochloride salt. The protonated amine ( −NH3+​ ) is non-nucleophilic and cannot form DKP.

Mechanistic Workflow & Pitfalls

G N1 2,6-dimethyl-L-phenylalanine (Sterically Hindered) N2 SOCl₂ Addition (Control Temp: 20-40°C) N1->N2 Step 1 Err1 Addition at 0°C (Reaction Stalls) N1->Err1 N3 Acyl Chloride Intermediate (Highly Reactive) N2->N3 HCl + SO₂ ↑ N4 Nucleophilic Attack by Ethanol N3->N4 Step 2 N5 Ethyl (2S)-2-amino-3- (2,6-dimethylphenyl)propanoate HCl N4->N5 Target Isolated Err3 Free Base Isolation (Neutralization) N5->Err3 Err2 Violent Bumping Upon Heating Err1->Err2 Err4 Diketopiperazine (DKP) Formation Err3->Err4

Workflow and mechanistic pitfalls in the esterification of 2,6-dimethyl-L-phenylalanine.

References
  • Method for producing amino acid ester hydrochloride (JP4356292B2).
  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI.
  • A method for preparing (R) or (S) N-(2,6-dimethylphenyl) alanine and its opposite enantiomer N (JP2006510364A).
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges, particularly those arising from the significant steric hindrance imposed by the 2,6-dimethylphenyl moiety.

Introduction: The Challenge of Steric Hindrance

Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is a valuable building block in medicinal chemistry. However, the presence of two methyl groups ortho to the point of attachment on the phenyl ring creates a sterically congested environment around the amino group. This steric bulk can significantly impede the approach of reagents, leading to slow reaction rates, low yields, or complete reaction failure in standard protocols.[1][2] This guide provides proven strategies and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions (e.g., using EDC/HOBt) failing with this amino ester?

A1: The primary reason for failure is steric hindrance.[1][3] The 2,6-dimethylphenyl group shields the amino group, making it a poor nucleophile and preventing the approach of the activated carboxylic acid.[4] Standard coupling reagents like EDC/HOBt often do not provide a sufficiently reactive activated intermediate to overcome this steric barrier.[5]

Q2: I am observing significant amounts of unreacted starting material. What is the first thing I should try?

A2: The first step is to switch to a more potent coupling reagent. Uronium or phosphonium salt-based reagents are highly effective for sterically demanding couplings.[6][7][8] Reagents like HATU, HBTU, PyAOP, and PyBOP are excellent starting points.[6][7][9]

Q3: Besides changing the coupling reagent, what other reaction parameters can I modify?

A3: Several parameters can be optimized. Increasing the reaction temperature can help overcome the activation energy barrier.[5] The choice of a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial.[6] Additionally, using a more polar aprotic solvent such as DMF or NMP can improve solubility and reaction rates.[5][10]

Q4: Is racemization a concern when using more powerful coupling reagents and higher temperatures?

A4: Yes, racemization is a potential risk, especially when activating amino acids.[6] To minimize this, it is advisable to use additives known to suppress racemization, such as HOAt or OxymaPure, in conjunction with your coupling reagent.[9][11] Phosphonium reagents like PyAOP are also known for their low racemization potential.[6][9]

Troubleshooting Guides & Protocols

Guide 1: Overcoming Failed N-Acylation and Amide Bond Formation

A common challenge is the formation of an amide bond with a carboxylic acid. When standard methods fail, a more robust approach is required.

Problem: Low to No Product Formation in Amide Coupling

Causality: The nucleophilicity of the amine in Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is significantly reduced due to the steric shielding by the ortho-methyl groups. The activated ester formed by standard coupling reagents is not reactive enough to be attacked by the hindered amine.

Solution: High-Reactivity Coupling Reagents

Uronium and phosphonium salt-based reagents generate highly reactive activated species, which can overcome the steric barrier.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a particularly effective choice for hindered couplings.[3][6][12]

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general method for the acylation of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate using HATU.

Materials:

  • Carboxylic acid (1.0 eq)

  • Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly challenging substrates, heating the reaction to 40-60 °C may be beneficial.[5][10]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Coupling Reagents for Hindered Systems

The following table summarizes the general effectiveness of various coupling reagents for sterically hindered amide bond formation. Yields are highly substrate-dependent.

Coupling ReagentClassGeneral Yield RangeKey AdvantagesPotential Issues
EDC/HOBtCarbodiimidePoor to ModerateCost-effectiveOften ineffective for hindered substrates
HBTUAminium/UroniumGoodHigh reactivity, well-establishedCan cause guanidinylation of the amine[13]
HATUAminium/UroniumGood to ExcellentHigh reactivity, suppresses racemization[6][12]Higher cost, potential for guanidinylation[6]
PyAOPPhosphoniumGood to ExcellentHighly effective for hindered couplings, low racemization[6][9]Higher cost, moisture sensitive
T3P®Phosphonic AnhydrideGood to ExcellentHigh efficiency, low toxicity, water-soluble byproducts[7]May require specific solvent conditions
Visualization: Workflow for Troubleshooting Amide Coupling

G cluster_0 Troubleshooting Workflow Start Start: Low Yield in Amide Coupling Assess Assess Steric Hindrance (Is the amine hindered?) Start->Assess Reagent Select High-Reactivity Coupling Reagent (e.g., HATU, PyAOP) Assess->Reagent Yes Conditions Optimize Reaction Conditions (Temperature, Base, Solvent) Reagent->Conditions Monitor Monitor Reaction Progress (TLC, LC-MS) Conditions->Monitor Success Reaction Successful Monitor->Success Complete Failure Reaction Still Fails Monitor->Failure Incomplete Alternative Consider Alternative Strategies (e.g., Acyl Fluoride Formation) Failure->Alternative

Caption: A workflow for troubleshooting amide coupling reactions.

Guide 2: Alternative Strategies for Extremely Hindered Couplings

In cases where even potent coupling reagents fail, more advanced strategies are necessary.

Problem: Reaction Failure with All Tested Coupling Reagents

Causality: The steric hindrance is so severe that even the most reactive activated esters cannot overcome the energy barrier for nucleophilic attack.

Solution: In Situ Formation of Acyl Fluorides

Acyl fluorides are highly reactive acylating agents that are less sterically demanding than many other activated species.[5][14] Reagents such as TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) in the presence of N-methylimidazole (NMI) can convert carboxylic acids to their corresponding acyl fluorides in situ, which then react with the hindered amine.[6] This method has proven successful for extremely challenging couplings.[5][15]

Experimental Protocol: Acylation via In Situ Acyl Fluoride Formation

This protocol provides a general method for the acylation of a sterically hindered amine using TCFH/NMI.

Materials:

  • Carboxylic acid (1.0 eq)

  • Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate (1.1 eq)

  • TCFH (1.1 eq)

  • N-methylimidazole (NMI) (2.2 eq)

  • Anhydrous acetonitrile or DCM

Procedure:

  • In a dry flask, combine the carboxylic acid, TCFH, and the Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate in anhydrous acetonitrile.

  • Add NMI to the mixture.

  • The reaction is often rapid and may be complete in under an hour. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the workup is often simplified due to the water-solubility of the byproducts.[6] Dilute with water and a suitable organic solvent.

  • Separate the layers and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Logic for Coupling Reagent Selection

G cluster_1 Coupling Reagent Selection Logic Assess_Substrate Assess Substrate (Sterically Hindered & Electron Deficient?) Standard Standard Coupling (EDC/HOBt) Assess_Substrate->Standard No Potent Potent Coupling Reagent (HATU, PyAOP) Assess_Substrate->Potent Yes Acyl_Fluoride Acyl Fluoride Formation (TCFH/NMI) Potent->Acyl_Fluoride If Fails

Caption: Logic for selecting an appropriate amide coupling reagent.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5754–5763. [Link]

  • Watson International. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(10), 589-594. [Link]

  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solubility of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to the solubility of this compound in organic solvents. Here, we combine fundamental principles with field-proven techniques to help you navigate your experimental workflows.

Understanding the Solute: Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Before attempting to dissolve a compound, it is crucial to understand its molecular structure and inherent properties.

Molecular Structure:

  • Amino Ester Group: The molecule contains a primary amine (-NH2) and an ethyl ester (-C(=O)O-CH2-CH3). The amine group can act as a hydrogen bond donor and acceptor, while the ester group primarily acts as a hydrogen bond acceptor. These groups contribute to the molecule's polarity.

  • Aromatic Ring: The 2,6-dimethylphenyl group is a bulky, nonpolar, and hydrophobic component. This sterically hindered aromatic ring significantly influences the molecule's interaction with solvents.

  • Overall Polarity: The presence of both polar (amine, ester) and nonpolar (disubstituted phenyl ring) regions makes this molecule moderately polar. Its solubility will be highest in solvents that can effectively interact with both of these features.

The First Step: Rational Solvent Selection

The guiding principle of solubility is "like dissolves like."[1] This means that solutes dissolve best in solvents with similar intermolecular forces. A powerful tool for predicting this is the Hansen Solubility Parameters (HSP) system, which deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[2]

The closer the HSP values of the solute and solvent, the more likely the solute is to dissolve.[2][3]

Recommended Starting Solvents

Based on the structure of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate, a screening panel should include solvents from different classes to probe various intermolecular interactions.

Solvent ClassExample SolventsRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents can accept hydrogen bonds from the amine group and have dipole moments that can interact with the ester. DMF and DMSO are particularly powerful solvents.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)These solvents can both donate and accept hydrogen bonds, interacting with both the amine and ester functionalities.[4][5] However, solubility may decrease as the alkyl chain of the alcohol increases.
Nonpolar / Weakly Polar Toluene, Dichloromethane (DCM), Ethyl AcetateThese solvents will primarily interact with the 2,6-dimethylphenyl ring. Ethyl acetate may show enhanced solubility due to its ester group.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6][7][8]

Materials:
  • Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

  • Selected organic solvents (see table above)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[9][10]

Procedure:
  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.[6]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration.[9][11][12] The concentration of the analyte is determined by comparing its peak area to a calibration curve of known standards.[9]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to known volume of solvent B Seal and shake at constant temp (24-48h) A->B C Centrifuge to pellet solid B->C D Withdraw supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Quantify via HPLC F->G H Calculate Solubility (mg/mL or mM) G->H

Caption: Shake-flask method workflow.

Troubleshooting & FAQs

This section addresses common issues encountered during solubility optimization in a question-and-answer format.

Q1: My compound has low solubility in all my initial screening solvents. What should I do next?

A: This is a common challenge. The next step is to explore more advanced techniques:

  • Co-solvents: Introduce a second, miscible solvent (a co-solvent) to the system.[13][14] Often, a small percentage (5-20% v/v) of a powerful polar aprotic solvent like DMSO or DMF in a less polar solvent can dramatically increase solubility.[1][15] This works by modifying the overall polarity of the solvent system to better match the solute.[16] The solubility of a chemical often increases exponentially as the co-solvent fraction increases.[15]

  • Temperature Adjustment: For most solid solutes, solubility increases with temperature.[17][18][19] Try running your experiment at an elevated temperature (e.g., 40 °C or 60 °C). A recent review showed that for many organic solids, solubility varies exponentially with temperature.[20][21] Be cautious, as this can also increase the rate of degradation for thermally sensitive compounds.

  • Form a Salt: Since the compound has a basic amine group, it can be protonated to form a salt. While this is more common for aqueous solubility, creating the hydrochloride or another salt version of the ester can sometimes improve solubility in polar organic solvents, especially alcohols.[22]

Q2: I see an oil forming at the bottom of my vial instead of a clear solution or a solid precipitate. What is happening?

A: This phenomenon is known as "oiling out." It occurs when the solute separates from the solvent as a liquid phase rather than a solid crystal. This often happens when a compound is dissolved at a high temperature and then cooled, or when an anti-solvent is added.

  • Why it's a problem: The oily phase is an amorphous, super-saturated solution, not a pure liquid form of your compound. This can make accurate quantification difficult and is problematic for processes like crystallization.

  • Solutions:

    • Change the solvent system: Oiling out is highly dependent on the solvent. Try a different solvent or co-solvent mixture where the compound has either much higher or much lower solubility.

    • Slower cooling/anti-solvent addition: If you are performing a crystallization, slow down the rate of cooling or the addition of the anti-solvent to give the molecules time to arrange into a crystal lattice.

    • Sonication: Applying ultrasonic energy can sometimes induce crystallization from an oil.

Q3: My solubility results are inconsistent between experiments. What could be the cause?

A: Inconsistent results often point to issues with experimental control or the solid-state properties of your compound.

  • Incomplete Equilibration: Ensure you are allowing enough time for the system to reach equilibrium. For some compounds, this can take longer than 24 hours. A good practice is to take samples at 24, 48, and 72 hours. If the concentration is no longer changing, you have reached equilibrium.

  • Temperature Fluctuations: Small changes in temperature can significantly affect solubility.[20] Ensure your shaker or water bath maintains a stable temperature.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will always have the lowest solubility. Ensure you are using the same batch and form of the solid material for all experiments. If you suspect polymorphism, you may need to characterize your solid form using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

  • pH Effects (in protic solvents): In protic solvents like alcohols, the basicity of the amine can be a factor. The presence of acidic or basic impurities can alter the ionization state of your compound, thereby affecting its solubility.[23]

Troubleshooting Decision Tree

G Start Low Solubility Observed A Increase Temperature Start->A B Use Co-solvents (e.g., DMSO/Toluene) Start->B C Form a Salt (e.g., HCl salt) Start->C Check1 Solubility Improved? A->Check1 Check2 Solubility Improved? B->Check2 Check3 Solubility Improved? C->Check3 Check1->B No Success Optimized System Found Check1->Success Yes Check2->C No Check2->Success Yes Check3->Success Yes Failure Consult Specialist/ Consider Structural Modification Check3->Failure No

Caption: Troubleshooting low solubility.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022).
  • Park, K. Hansen Solubility Parameters.
  • Hansen Solubility Parameter System. DuPont.
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (n.d.).
  • Cosolvent. (n.d.). In Wikipedia.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • SOLUBILITY. (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ACS Publications.
  • Temperature Effects on the Solubility of Gases. (2023). Chemistry LibreTexts.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.
  • Hansen solubility parameter. (n.d.). In Wikipedia.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). ACS Publications.
  • Managing poor solubility and instability issues in reactions. (n.d.). Benchchem.
  • HPLC Testing Procedure. (n.d.). Phenomenex.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks.
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2022). MDPI.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). Request PDF.
  • The Science of Separation: Understanding High-Performance Liquid Chromatography. (n.d.).
  • How will you increase the solubility of organic compounds in water? (2021). Quora.
  • How can I measure concentration of low-solubility organic compounds in water? (2015).
  • How to tackle compound solubility issue. (2022). Reddit.
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2026). ResearchGate.
  • methyl (2S)-2-amino-3-(2-ethylphenyl)propanoate. (n.d.). PubChem.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). PMC.
  • Ethyl 3-amino-2,2-dimethylpropanoate. (n.d.). PubChem.
  • HPLC Method for purifying organic compounds. (n.d.). Google Patents.
  • Solubility of Organic Compounds. (2023). Chemistry.
  • Ethyl (2S)-2-amino-3-(2-methylphenyl)propanoate hydrochloride. (n.d.). Chemspace.
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (n.d.). Spiber Inc.
  • Ethyl 2-(6-amino-3-pyridinyl)-2-methylpropanoate AldrichCPR 258264-09-4. (n.d.). Sigma-Aldrich.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • ETHYL PROPIONATE. (n.d.). CAMEO Chemicals - NOAA.
  • The solubility-pH profiles of amino acids showing departures from the... (n.d.). ResearchGate.
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021). PubMed.
  • An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. (n.d.). Benchchem.
  • ethyl 3-(2-furyl) propanoate, 10031-90-0. (n.d.). The Good Scents Company.
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (n.d.). Beilstein Journals.

Sources

Technical Support Center: Refining Chromatographic Separation of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the chiral separation of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The aim is to move beyond simple procedural steps and offer a deeper understanding of the principles governing this specific and often challenging enantiomeric separation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate enantiomers.

Q1: What are the most suitable types of Chiral Stationary Phases (CSPs) for this separation?

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized as the most effective for resolving a broad range of racemates, including amino acid esters like Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate.[1][2][3] Specifically, amylose and cellulose derivatives with phenylcarbamate substituents, such as tris(3,5-dimethylphenylcarbamate), have demonstrated excellent chiral recognition capabilities.[2][4] The helical structure of these polysaccharide backbones creates chiral cavities that facilitate differential interactions with the enantiomers.[1][5]

Q2: Why is the choice between a coated and an immobilized polysaccharide CSP important?

Coated CSPs involve the physical adsorption of the chiral selector onto the silica support, while immobilized CSPs have the selector chemically bonded.[1][5]

  • Coated CSPs: Often provide higher initial enantioselectivity under specific mobile phase conditions. However, they are less robust and have a limited solvent compatibility range, as certain solvents can strip the coating.[6]

  • Immobilized CSPs: Offer greater durability and a much broader range of compatible solvents, including those considered "non-standard" like dichloromethane (DCM) and tetrahydrofuran (THF).[6][7][8] This expanded solvent selection can be crucial for optimizing selectivity and even reversing elution order.[7] While sometimes exhibiting slightly lower performance than their coated counterparts under identical conditions, their robustness is a significant advantage for method development and routine analysis.[1]

Q3: How does temperature influence the separation of these enantiomers?

Temperature is a critical but complex parameter in chiral separations. Generally, lower temperatures tend to enhance enantioselectivity by strengthening the transient diastereomeric complexes formed between the analyte and the CSP.[8] However, this is not a universal rule. In some cases, increasing the temperature can improve peak efficiency and, counterintuitively, enhance resolution or even alter the elution order of the enantiomers.[8][9] Therefore, temperature must be carefully controlled and optimized for each specific method.

Q4: What is the role of mobile phase additives in this chiral separation?

Mobile phase additives, such as acidic or basic modifiers, can significantly impact the separation. For amino-containing compounds like Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate, acidic additives like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) can improve peak shape and selectivity.[7][8] These additives can interact with the analyte and the CSP, influencing how the enantiomers fit into the chiral cavities of the stationary phase.[7] For basic compounds, a basic modifier like diethylamine (DEA) can be used to minimize undesirable interactions with residual silanol groups on the silica support, thereby reducing peak tailing.[8]

II. Troubleshooting Guide: From Poor Resolution to Ghost Peaks

This guide is structured around common problems encountered during the chromatographic separation of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate enantiomers, providing a logical workflow for diagnosis and resolution.

Symptom 1: Poor or No Enantiomeric Resolution

Poor resolution is one of the most frequent challenges in chiral chromatography. The underlying cause often lies in the fundamental interactions between the analyte, the CSP, and the mobile phase.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP):

    • Explanation: The chiral recognition mechanism is highly specific. The selected CSP may not have the appropriate chiral environment to effectively differentiate between the enantiomers of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate.

    • Troubleshooting Protocol:

      • Verify CSP Suitability: Confirm that a polysaccharide-based CSP, preferably an amylose or cellulose derivative, is being used. Amylose tris(3,5-dimethylphenylcarbamate) is a strong starting point.[4][10]

      • Screen Different CSPs: If resolution is still poor, screen other polysaccharide-based columns with different substituents on the phenylcarbamate moiety (e.g., chloro-substituted selectors).[6][9] The nature and position of these substituents significantly influence chiral recognition.[6]

  • Suboptimal Mobile Phase Composition:

    • Explanation: The mobile phase composition dictates the elution strength and modulates the interactions between the enantiomers and the CSP. An incorrect balance of solvents can lead to co-elution.

    • Troubleshooting Protocol:

      • Systematic Solvent Screening: Begin with a standard normal-phase mobile phase, such as hexane/isopropanol or hexane/ethanol. Systematically vary the ratio of the alcohol modifier (e.g., from 5% to 30%).

      • Explore Alternative Solvents (Immobilized CSPs only): If using an immobilized column, explore "non-standard" solvents like methyl t-butyl ether (MTBE), ethyl acetate, or THF in combination with hexane.[7] These can offer unique selectivities.

      • Consider Mobile Phase Additives: Introduce a small percentage (e.g., 0.1%) of an acidic modifier like TFA or ESA.[7] These additives can enhance interactions with the CSP and significantly improve selectivity.[7]

  • Incorrect Temperature:

    • Explanation: As mentioned in the FAQs, temperature affects the thermodynamics of the chiral recognition process.

    • Troubleshooting Protocol:

      • Lower the Temperature: Decrease the column temperature in increments of 5°C (e.g., from 25°C down to 10°C). This often increases the stability of the transient interactions, leading to better resolution.[8]

      • Explore Higher Temperatures: If lowering the temperature does not yield improvement, cautiously increase it. Sometimes, this can lead to unexpected but favorable changes in selectivity.[9]

Symptom 2: Peak Tailing or Asymmetry

Peak tailing can compromise resolution and the accuracy of quantification. It typically indicates secondary, undesirable interactions within the column.

Potential Causes & Solutions:

  • Secondary Interactions with Silica Support:

    • Explanation: Residual silanol groups on the silica backbone of the CSP can interact with the basic amino group of the analyte, causing peak tailing.

    • Troubleshooting Protocol:

      • Add a Basic Modifier: For normal-phase separations, add a small amount (e.g., 0.1%) of a basic modifier like DEA to the mobile phase. The DEA will compete with the analyte for the active silanol sites, resulting in more symmetrical peaks.[8]

      • Adjust pH in Reversed-Phase: If working in a reversed-phase mode, ensure the mobile phase pH is appropriately controlled with a buffer (typically 10-20 mM) to maintain a consistent ionization state of the analyte.[8]

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.

    • Troubleshooting Protocol:

      • Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves significantly with dilution, the original sample was overloading the column.[8]

  • Column Contamination or Degradation:

    • Explanation: Accumulation of strongly retained impurities at the head of the column can lead to poor peak shape.

    • Troubleshooting Protocol:

      • Column Washing: Disconnect the column from the detector and wash it according to the manufacturer's instructions. For many polysaccharide-based CSPs, flushing with a stronger solvent like isopropanol can be effective.[8] Immobilized phases allow for more aggressive washing protocols.[11]

      • Use a Guard Column: Employing a guard column is a highly recommended preventative measure to protect the analytical column from contaminants.[12]

Symptom 3: Irreproducible Retention Times

Fluctuating retention times can make peak identification and quantification unreliable. This issue often points to problems with the HPLC system or mobile phase stability.

Potential Causes & Solutions:

  • Mobile Phase Instability or Contamination:

    • Explanation: Changes in mobile phase composition due to evaporation of volatile components or contamination can cause retention time drift.

    • Troubleshooting Protocol:

      • Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase for each analysis run.[8]

      • Filter Aqueous Components: If using aqueous buffers, filter them before use to remove any particulate matter.[8]

      • Ensure Proper Mixing: If using an on-line mixer, ensure it is functioning correctly.

  • System Leaks or Air Bubbles:

    • Explanation: Leaks in the system will cause a drop in pressure and lead to longer retention times. Air bubbles in the pump can cause pressure fluctuations and erratic retention.[12]

    • Troubleshooting Protocol:

      • Systematic Leak Check: Inspect all fittings and connections for any signs of leakage.

      • Purge the Pump: If you suspect air in the system, purge the pump at a high flow rate to remove any trapped bubbles.[12]

  • Column Temperature Fluctuations:

    • Explanation: Even minor changes in ambient temperature can affect retention times, especially if a column oven is not used.

    • Troubleshooting Protocol:

      • Use a Column Oven: Maintain a constant and controlled column temperature using a thermostatted column compartment for consistent results.

Symptom 4: Appearance of Ghost or Extraneous Peaks

The presence of unexpected peaks can interfere with the peaks of interest and lead to inaccurate results.

Potential Causes & Solutions:

  • Autosampler Carryover:

    • Explanation: Residual sample from a previous injection can be introduced into the next run, appearing as a ghost peak.

    • Troubleshooting Protocol:

      • Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a strong solvent in the wash solution that can fully dissolve the analyte.[8]

      • Run a Blank Injection: Inject the sample solvent (without the analyte). If the ghost peak appears, the solvent is contaminated. If the solvent blank is clean, the issue is likely carryover.[8]

  • Mobile Phase Contamination:

    • Explanation: Impurities in the solvents or additives used to prepare the mobile phase can appear as peaks, especially in gradient analysis.

    • Troubleshooting Protocol:

      • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents and fresh, high-purity additives.[8]

      • Run a Blank Gradient: Run the analytical gradient without an injection. If the peaks are still present, the source is the mobile phase or the HPLC system itself.[8]

III. Data Presentation and Experimental Protocols

Table 1: Starting Conditions for Method Development
ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Broad applicability for amino acid esters and robust for solvent screening.[4][7]
Column Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions providing good efficiency and capacity.
Mobile Phase Hexane/Isopropanol (90:10, v/v)A common and effective normal-phase system for polysaccharide CSPs.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Temperature 25°CA controlled starting point for temperature optimization.
Detection UV at 220 nmA wavelength where the phenyl group of the analyte should absorb.
Injection Volume 10 µLA standard volume to avoid initial column overload.
Protocol 1: Column Equilibration and Conditioning
  • System Flush: Before installing the chiral column, thoroughly flush the entire HPLC system with the mobile phase to be used, ensuring no incompatible solvents remain.[11]

  • Initial Low-Flow Equilibration: Install the column and begin pumping the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 15 minutes to gently introduce the solvent to the packed bed.

  • Ramp to Final Flow Rate: Gradually increase the flow rate to the desired setpoint (e.g., 1.0 mL/min).

  • Equilibrate: Allow the mobile phase to circulate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Conditioning Injections: For new columns or after changing mobile phase conditions, perform several injections of the analyte. This can help to condition the stationary phase and improve the reproducibility of the separation.[13]

IV. Visualizing the Troubleshooting Process

A logical approach is key to efficient troubleshooting. The following diagram outlines a workflow for addressing poor enantiomeric resolution.

TroubleshootingWorkflow Start Symptom: Poor/No Resolution CheckCSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->CheckCSP CheckMP Is the Mobile Phase optimized? CheckCSP->CheckMP Yes ScreenCSPs Action: Screen alternative polysaccharide CSPs CheckCSP->ScreenCSPs No CheckTemp Is the Temperature optimized? CheckMP->CheckTemp Yes VaryRatio Action: Systematically vary alcohol modifier ratio CheckMP->VaryRatio No LowerTemp Action: Decrease temperature in 5°C increments CheckTemp->LowerTemp No Success Resolution Achieved CheckTemp->Success Yes ScreenCSPs->CheckMP AddModifier Action: Add 0.1% acidic or basic modifier VaryRatio->AddModifier Still poor AddModifier->CheckTemp LowerTemp->Success

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

V. The Chiral Recognition Mechanism

Understanding the mechanism of separation is crucial for logical method development. With polysaccharide CSPs, chiral recognition is a complex process governed by multiple non-covalent interactions.

ChiralRecognition cluster_interactions Interaction Forces Analyte Enantiomer (e.g., Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate) CSP Chiral Cavity of Polysaccharide CSP Analyte->CSP Forms transient diastereomeric complex Hbond Hydrogen Bonding CSP->Hbond Dipole Dipole-Dipole CSP->Dipole PiPi π-π Interactions CSP->PiPi Steric Steric Hindrance CSP->Steric

Caption: Key interactions in the chiral recognition mechanism.

The enantiomers of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate interact differently with the chiral grooves of the polysaccharide stationary phase.[6] This differential interaction is a result of a combination of forces:

  • Hydrogen Bonding: Occurs between the amino and ester groups of the analyte and the carbamate groups on the CSP.[2][3]

  • π-π Interactions: Between the aromatic rings of the analyte and the phenyl groups of the CSP.[2][6]

  • Dipole-Dipole Interactions: Resulting from the polar groups on both the analyte and the CSP.[2][6]

  • Steric Interactions: The spatial arrangement of the substituents on the analyte's chiral center determines how well it "fits" into the chiral cavity of the CSP, which is a critical factor for recognition.[1][6]

One enantiomer will form a more stable transient complex with the CSP, leading to a longer retention time and thus enabling the separation.

VI. References

  • Yang, A. et al. (2018). Tunable normal phase enantioselectivity of amino acid esters via mobile phase composition. Journal of Chromatography A.

  • Ghanem, A. & Ho, C. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules.

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.

  • Francotte, E. & Wolf, C. (Eds.). (2015). Enantioselective Chromatography and its Bioanalytical Applications.

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia.

  • Okamoto, Y. & Ikai, T. (2008). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate.

  • Wróblewska, A. & Dąbrowska, M. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI.

  • Peter, A. et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A.

  • Fulir, I. et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. Molecules.

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today.

  • Ali, I. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today.

  • Ilisz, I. et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. Molecules.

  • Ali, I. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

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Validation & Comparative

A Comparative Guide to Validating the Chiral Purity of Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For active pharmaceutical ingredients (APIs) like Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate, a key chiral building block, ensuring enantiomeric purity is paramount. While various analytical techniques can be employed for this purpose, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, robust, and non-destructive method for the precise quantification of enantiomeric excess (% ee).[1][2]

This guide provides an in-depth comparison of common ¹H NMR-based strategies for chiral purity validation, with a specific focus on Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate. We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the most effective method for their needs.

The Challenge of Enantiomeric Differentiation by ¹H NMR

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment.[3] Consequently, their ¹H NMR spectra are indistinguishable. To overcome this, a chiral environment must be introduced to induce diastereomeric interactions, leading to the formation of transient species with distinct chemical shifts. This can be achieved through two primary approaches: the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[4]

Chiral Solvating Agents (CSAs): A Non-Covalent Approach

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[4][5] These complexes have different magnetic environments, resulting in the splitting of NMR signals for the respective enantiomers. The choice of CSA is crucial and depends on the functional groups present in the analyte. For amino acid esters like our target compound, CSAs capable of hydrogen bonding and π-π stacking interactions are often effective.[4]

A significant advantage of using CSAs is the simplicity and non-destructive nature of the method; the analyte can be recovered unchanged after the analysis.[4] However, the chemical shift differences (ΔΔδ) can sometimes be small, requiring high-field NMR spectrometers for accurate integration.

Chiral Derivatizing Agents (CDAs): A Covalent Strategy

CDAs react with the analyte to form a covalent bond, creating a new pair of diastereomers.[6][7] These diastereomers have distinct covalent structures and, therefore, often exhibit larger and more easily quantifiable differences in their ¹H NMR spectra compared to the transient complexes formed with CSAs. For primary amines, a common functional group in molecules like Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate, a variety of CDAs are available.

A notable example is the three-component system involving 2-formylphenylboronic acid and an enantiopure diol like (R)-BINOL.[8][9] This method is highly effective for primary amines, leading to the formation of diastereoisomeric iminoboronate esters with well-resolved signals in the ¹H NMR spectrum.[6][8][9] The primary drawback of this approach is that the derivatization reaction is often irreversible, and the analyte cannot be easily recovered.

Comparative Analysis: CSA vs. CDA for Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

FeatureChiral Solvating Agent (CSA)Chiral Derivatizing Agent (CDA)
Mechanism Forms transient, non-covalent diastereomeric complexes.Forms stable, covalent diastereomeric products.[6][7]
Sample Prep Simple mixing of analyte and CSA in an NMR tube.[4]Requires a chemical reaction, which may necessitate purification.[6]
Speed Very rapid, often immediate complexation.[1]Reaction times can vary, potentially taking up to 90 minutes.[6][9]
Signal Separation (ΔΔδ) Generally smaller, may require higher field strength.Typically larger and more easily resolved.[6]
Analyte Recovery Non-destructive, analyte can be recovered.[4]Destructive, analyte is chemically modified.
Potential for Kinetic Resolution Low.Possible if the reaction rates with the two enantiomers differ.
Example for Amino Esters BINOL-derived phosphoric acids, crown ethers.[10]2-formylphenylboronic acid/(R)-BINOL.[8][9]

Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Derivatizing Agent

This protocol details the use of a three-component system with 2-formylphenylboronic acid and (R)-BINOL, a reliable method for primary amines.[8][11]

Materials:

  • Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate sample

  • 2-Formylphenylboronic acid (2-FPBA)

  • (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Vortex mixer

Procedure:

  • Preparation of the Chiral Derivatizing Agent Solution: In a clean, dry vial, dissolve approximately 1.2 equivalents of 2-FPBA and 1.2 equivalents of (R)-BINOL in 0.6 mL of CDCl₃.[11]

  • Sample Preparation: To this solution, add 1.0 equivalent of the Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate sample (approximately 5-10 mg).

  • Reaction: Gently swirl or vortex the vial to ensure complete dissolution and reaction. The formation of the diastereomeric iminoboronate esters is typically rapid at room temperature.[11]

  • NMR Data Acquisition: Transfer the resulting solution to an NMR tube. Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis: Identify the well-resolved signals corresponding to the diastereomeric iminoboronate esters. The imine proton signal is often a good candidate for integration as it typically appears in a clear region of the spectrum and shows baseline resolution for the two diastereomers.[9]

  • Calculation of Enantiomeric Excess (% ee): Integrate the distinct resonance peaks for each diastereomer. The enantiomeric excess is calculated using the following formula:

    % ee = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100

Workflow for Chiral Purity Validation by ¹H NMR

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation A Weigh Analyte, CDA, and CSA B Dissolve in Deuterated Solvent A->B C Mix and Allow to React/Complex B->C D Acquire ¹H NMR Spectrum C->D E Process Data (Phasing, Baseline Correction) D->E F Identify Diastereotopic Signals E->F G Integrate Signals F->G H Calculate % Enantiomeric Excess G->H I I H->I Final Report

Caption: Workflow for determining enantiomeric excess using ¹H NMR.

Cross-Validation with Other Techniques

For comprehensive and robust validation, especially in a regulatory environment, it is highly recommended to cross-validate the ¹H NMR results with an orthogonal method such as chiral High-Performance Liquid Chromatography (HPLC).[1] Chiral HPLC physically separates the enantiomers on a chiral stationary phase, providing a complementary and often more sensitive technique for detecting trace enantiomeric impurities.[1][2]

Conclusion

¹H NMR spectroscopy stands as a powerful and versatile tool for the validation of chiral purity in pharmaceutical development. The choice between using a chiral solvating agent or a chiral derivatizing agent depends on the specific requirements of the analysis, including the nature of the analyte, the desired level of accuracy, and the need for sample recovery. For Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate, the use of a chiral derivatizing agent system like 2-formylphenylboronic acid and (R)-BINOL offers a reliable and straightforward method for obtaining clear and quantifiable results. By understanding the principles behind these techniques and following a validated protocol, researchers can confidently ensure the stereochemical integrity of their chiral molecules.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. Benchchem.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine.
  • Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
  • A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. Benchchem.
  • Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Observing the enantiomeric 1H chemical shift non-equivalence of several ??-amino ester signals using tris[3- (trifluoromethylhydroxymethylene)-(+)-camphorato]samarium(III): A chiral lanthanide shift reagent that causes minimal line broadening.
  • Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibr
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
  • A Comparative Guide to Analytical Methods for Chiral Purity Determin
  • Chiral α‐Amino Acid‐Based NMR Solvating Agents.
  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC.
  • ³¹P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids.
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals.
  • Synthesis, Characterization and Crystal Structure of Ethyl 2-amino-4-(4-fluorophenyl)
  • Chiral analysis by NMR spectroscopy.
  • Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.

Sources

Spectroscopic Comparison Guide: Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate vs. Its Free Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Context

In the development of complex peptidomimetics and active pharmaceutical ingredients (APIs)—most notably mu-opioid receptor agonists like Eluxadoline—non-natural amino acids play a foundational role [3]. Specifically, (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid (the free acid) and its esterified counterpart, Ethyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate (the ethyl ester), are critical synthetic building blocks.

During multi-step syntheses, differentiating these two states is vital for monitoring esterification or hydrolysis reactions. As a Senior Application Scientist, I rely on orthogonal spectroscopic techniques to confirm these transformations. This guide provides a definitive, objective comparison of their spectroscopic profiles (FTIR, NMR, and LC-MS) and outlines self-validating experimental protocols to ensure absolute analytical confidence.

Chemical and Physical Properties Overview

Before diving into the spectroscopic data, it is crucial to understand the fundamental structural differences that drive the analytical divergence between these two compounds.

PropertyEthyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate(2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid
State Ethyl EsterFree Acid
Molecular Formula C₁₃H₁₉NO₂C₁₁H₁₅NO₂
Molecular Weight 221.29 g/mol 193.24 g/mol
Exact Mass 221.1416 Da193.1103 Da
Ionization State (Solid) Neutral (Aliphatic Amine & Ester)Zwitterionic (NH₃⁺ and COO⁻)

In-Depth Spectroscopic Comparison

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Mechanism: The most profound difference in the solid-state IR spectra of these two compounds stems from their ionization states. The free acid exists predominantly as a zwitterion, which drastically alters its vibrational modes compared to the neutral ethyl ester [1].

  • The Ethyl Ester: Exhibits a sharp, strong carbonyl (C=O) stretching band typical of aliphatic esters at ~1735–1745 cm⁻¹ . The primary amine (-NH₂) presents two distinct, relatively sharp N-H stretching bands (asymmetric and symmetric) in the 3300–3400 cm⁻¹ region.

  • The Free Acid: The zwitterionic nature eliminates the standard carboxylic acid C=O stretch (typically ~1710 cm⁻¹). Instead, the carboxylate anion (-COO⁻) displays asymmetric and symmetric stretches at ~1550–1610 cm⁻¹ and ~1400 cm⁻¹ , respectively. Furthermore, a broad, continuous band from 2500–3100 cm⁻¹ dominates the high-frequency region due to the overlapping N-H (from the -NH₃⁺ group) and O-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanism: NMR provides unambiguous structural elucidation by mapping the electronic environment of each nucleus. The presence or absence of the ethyl group is the primary diagnostic feature, while the carbonyl carbon shift is heavily influenced by intra- and intermolecular hydrogen bonding [2].

  • ¹H NMR (CDCl₃ or DMSO-d₆): The ethyl ester is immediately identifiable by a characteristic quartet at ~4.1 ppm (2H, -OCH₂-) and a triplet at ~1.2 ppm (3H, -CH₃). These signals are entirely absent in the free acid. Both compounds share a multiplet for the aromatic protons (3H, ~6.9–7.0 ppm), a singlet for the two aromatic methyl groups (6H, ~2.3 ppm), and a multiplet for the diastereotopic beta-protons (~2.8–3.1 ppm).

  • ¹³C NMR: The ester carbonyl carbon resonates at ~174 ppm , accompanied by the diagnostic aliphatic ethyl carbons at ~61 ppm (-CH₂-) and ~14 ppm (-CH₃). The free acid carbonyl carbon shifts slightly depending on the solvent pH (~172–176 ppm) but lacks any aliphatic signals below 20 ppm other than the aromatic methyls.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Mechanism: Under positive Electrospray Ionization (ESI+), the basic amine group in both compounds is readily protonated, yielding robust [M+H]⁺ molecular ions.

  • The Ethyl Ester: Yields a prominent [M+H]⁺ ion at m/z 222.15 .

  • The Free Acid: Yields an [M+H]⁺ ion at m/z 194.12 .

  • Diagnostic Delta: The exact mass difference of 28.03 Da corresponds precisely to the loss of the ethylene unit (C₂H₄) during hydrolysis.

Summary of Key Spectroscopic Markers
TechniqueEthyl Ester MarkerFree Acid Marker
FTIR-ATR Sharp C=O stretch at ~1740 cm⁻¹Broad COO⁻ stretches at ~1550 & 1400 cm⁻¹
¹H NMR Quartet @ 4.1 ppm, Triplet @ 1.2 ppmAbsence of ethyl signals; broad exchangeable NH₃⁺
¹³C NMR Aliphatic carbons at ~61 ppm and ~14 ppmAbsence of signals at 61 ppm and 14 ppm
LC-MS (ESI+) m/z 222.15 [M+H]⁺m/z 194.12 [M+H]⁺

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every analytical workflow must be self-validating. Below are the step-by-step methodologies for executing these spectroscopic comparisons.

Protocol 1: FTIR-ATR Rapid Screening
  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • Self-Validation Step: Collect a background spectrum (air). Ensure the baseline is flat (100% transmittance) to confirm the absence of cross-contamination.

  • Acquisition: Place 1–2 mg of the solid sample directly onto the ATR crystal. Apply the pressure anvil until the clutch clicks.

  • Analysis: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Decision Gate: Interrogate the 1700–1750 cm⁻¹ region. A peak indicates the ester; a flat line with strong peaks around 1550 cm⁻¹ indicates the zwitterionic free acid.

Protocol 2: High-Resolution NMR Acquisition
  • Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated solvent (CDCl₃ for the ester; DMSO-d₆ is preferred for the free acid due to zwitterion solubility).

  • Self-Validation Step: Lock and shim the spectrometer to the deuterated solvent. Calibrate the chemical shift using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).

  • Acquisition: Acquire a standard ¹H spectrum (16 scans, 10s relaxation delay) and a ¹³C spectrum (512 scans, 2s relaxation delay).

  • Analysis: Perform phase and baseline correction. Integrate the aromatic methyl singlet (~2.3 ppm) to 6.00. If the triplet at ~1.2 ppm integrates to 3.00, the ethyl ester is confirmed.

Protocol 3: LC-MS Reaction Monitoring
  • Preparation: Dilute the reaction aliquot to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step: Inject a blank solvent sample prior to the analyte. Verify the absence of peaks at m/z 194 or 222 to rule out column carryover.

  • Acquisition: Run a 5-minute gradient (5% to 95% Acetonitrile) on a C18 column using positive ESI mode.

  • Analysis: Extract ion chromatograms (EIC) for m/z 194.12 and 222.15 to determine the conversion ratio of the reaction.

Analytical Workflow Visualization

The following diagram illustrates the logical triage process for distinguishing the two compounds during a synthetic transformation.

AnalyticalWorkflow cluster_analysis Spectroscopic Triage Start Reaction Sampling (Esterification / Hydrolysis) FTIR FTIR-ATR (Functional Groups) Start->FTIR LCMS LC-MS (Mass Confirmation) Start->LCMS NMR 1H / 13C NMR (Structural Elucidation) Start->NMR Decision1 C=O Stretch at ~1740 cm⁻¹? FTIR->Decision1 Decision2 m/z = 222.15 [M+H]+? LCMS->Decision2 Decision3 Ethyl Signals Present? NMR->Decision3 ResultEster Confirmed: Ethyl Ester Decision1->ResultEster Yes ResultAcid Confirmed: Free Acid Decision1->ResultAcid No (COO⁻ at 1550 cm⁻¹) Decision2->ResultEster Yes Decision2->ResultAcid No (m/z 194.12) Decision3->ResultEster Yes (4.1 & 1.2 ppm) Decision3->ResultAcid No

Figure 1: Spectroscopic triage workflow for differentiating the ethyl ester from the free acid.

References

  • Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI (Organics) URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]

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